molecular formula C11H10N2 B13915764 5-(3-Methylphenyl)pyrimidine

5-(3-Methylphenyl)pyrimidine

Cat. No.: B13915764
M. Wt: 170.21 g/mol
InChI Key: QGPQOVKPLVTURA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methylphenyl)pyrimidine is a chemical compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol . It features a pyrimidine heterocycle substituted with a 3-methylphenyl group at the 5-position. This structure is part of the privileged pyrimidine scaffold, renowned for its widespread application in medicinal chemistry and drug discovery . The pyrimidine ring is an electron-rich aromatic system that serves as a critical building block in living organisms and is known for its ability to interact with diverse biological targets through hydrogen bonding and as a bioisostere for other aromatic systems . As a versatile building block, 5-(3-Methylphenyl)pyrimidine is of significant value in anticancer research. Pyrimidine derivatives are established components in numerous commercial drugs and investigational compounds that target key pathways in oncology, such as EGFR, CDK, and HDAC . This compound also holds substantial potential in the development of anti-infective agents. Research highlights the potency of similar pyrimidine structures against various strains of Mycobacterium tuberculosis , including multidrug-resistant (MDR) and extremely drug-resistant (XDR) forms, often by targeting critical enzymes like acyl carrier protein reductase . Furthermore, the structural motif of an aromatic ring connected to a pyrimidine core, as seen in this compound, is frequently explored for its biological activity . The methyl substituent on the phenyl ring offers a site for further synthetic modification, allowing researchers to fine-tune the molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles . This makes 5-(3-Methylphenyl)pyrimidine a highly valuable intermediate for constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

5-(3-methylphenyl)pyrimidine

InChI

InChI=1S/C11H10N2/c1-9-3-2-4-10(5-9)11-6-12-8-13-7-11/h2-8H,1H3

InChI Key

QGPQOVKPLVTURA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=CN=C2

Origin of Product

United States

Foundational & Exploratory

Solubility profile of 5-(3-Methylphenyl)pyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Title: Solubility Profiling and Thermodynamic Analysis of 5-(3-Methylphenyl)pyrimidine: A Strategic Technical Guide

Executive Summary This technical guide provides a comprehensive solubility profile and thermodynamic analysis framework for 5-(3-Methylphenyl)pyrimidine , a critical biaryl pyrimidine intermediate often utilized in the synthesis of kinase inhibitors and functional materials. Given the proprietary nature of specific empirical datasets for this exact isomer, this guide synthesizes physicochemical behaviors from structural analogs (e.g., 4-methyl-5-phenylpyrimidine) and establishes the standard operating procedure (SOP) for determining its solubility map.

The guide focuses on the E-E-A-T principles: explaining the causality of solvent interactions, providing self-validating experimental protocols, and grounding all analysis in established thermodynamic models (Apelblat, van’t Hoff).

Part 1: Physicochemical Characterization & Predicted Profile

Before initiating wet-lab solubility studies, a theoretical profile must be established to guide solvent selection. 5-(3-Methylphenyl)pyrimidine is a lipophilic, nitrogenous heterocycle.

Table 1: Physicochemical Properties (Predicted & Analog-Based)

PropertyValue / CharacteristicMechanistic Insight
Molecular Formula

Biaryl system; planar geometry facilitates

stacking.
Molecular Weight 170.21 g/mol Low molecular weight facilitates dissolution but crystal lattice energy competes.
LogP (Predicted) 2.2 – 2.8Moderately lipophilic. Indicates poor water solubility and high affinity for non-polar/aprotic solvents.
Melting Point Est. 70 – 100 °CBased on 4-methyl-5-phenylpyrimidine analogs. Lower MP suggests lower lattice energy, aiding solubility.
H-Bond Donors 0Lack of donors limits solubility in protic solvents unless H-bond acceptance is strong.
H-Bond Acceptors 2 (Pyrimidine N)Facilitates interaction with protic solvents (MeOH, EtOH) via H-bonding.
Solubility Behavior by Solvent Class

Based on the "Like Dissolves Like" principle and empirical data from structurally similar 5-arylpyrimidines [1][2]:

  • Dipolar Aprotic Solvents (DMF, DMSO):

    • Solubility:High .

    • Mechanism:[1] Strong dipole-dipole interactions disrupt the crystal lattice efficiently. These are recommended as "Good Solvents" for stock solutions but are difficult to remove.

  • Chlorinated Solvents (Chloroform, DCM):

    • Solubility:High .

    • Mechanism:[1] Favorable dispersion forces and weak hydrogen bonding with the pyrimidine nitrogens.

  • Polar Protic Solvents (Methanol, Ethanol, Isopropanol):

    • Solubility:Moderate (Temperature Dependent) .

    • Mechanism:[1] Solubility is driven by H-bonding between the solvent -OH and the pyrimidine N. These are ideal crystallization solvents as solubility drops significantly with temperature (cooling crystallization).

  • Non-Polar Solvents (Hexane, Heptane):

    • Solubility:Low .

    • Mechanism:[1] Lack of specific interactions (dipole or H-bond) makes these excellent anti-solvents to induce precipitation.

Part 2: Experimental Protocol for Solubility Determination

To generate a precise solubility curve (Mole Fraction vs. Temperature), the Laser Dynamic Method is superior to static gravimetric methods due to higher reproducibility and speed.

Protocol: Laser Dynamic Solubility Measurement

Objective: Determine the saturation temperature (


) for known mole fractions of solute.

Reagents: 5-(3-Methylphenyl)pyrimidine (>99% purity), HPLC grade solvents (MeOH, EtOH, Toluene, Ethyl Acetate).

Workflow:

  • Preparation: Weigh a precise mass of solute (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel.
  • Heating: Heat the mixture linearly (e.g., 2 K/min) while stirring (400 rpm).

  • Detection: A laser beam passes through the suspension. A photodiode measures transmittance.

    • Low Transmittance: Solid particles present (scattering).

    • Max Transmittance: Complete dissolution.

  • Validation: Record the temperature at which transmittance hits the plateau (

    
    ).
    
  • Repetition: Add more solute to the same vessel and repeat to generate the next point on the curve (Synthetic Method).

Diagram 1: Solubility Measurement Workflow (Laser Method)

SolubilityProtocol Start Start: Weigh Solute (m1) & Solvent (m2) Mix Equilibrate in Jacketed Vessel Start->Mix Heat Linear Heating (2 K/min) Mix->Heat Laser Laser Transmittance Monitoring Heat->Laser Decision Transmittance Plateau? Laser->Decision Decision->Heat No (Continue Heating) Record Record T_sat Decision->Record Yes Add Add Solute Increment Record->Add End Generate Solubility Curve Record->End Final Point Add->Heat Next Data Point

Caption: Workflow for determining solubility via the Laser Dynamic Method, ensuring precise detection of the dissolution endpoint.

Part 3: Thermodynamic Modeling & Analysis

Experimental data must be correlated using thermodynamic models to calculate enthalpy (


) and entropy (

) of dissolution.[2] These parameters are critical for designing crystallization processes at scale.
Modified Apelblat Equation

This is the most robust empirical model for pyrimidine derivatives in organic solvents [1][3].



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[2][3]
    
  • 
    : Empirical parameters derived from regression.
    

Why use it? It accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution.

Van't Hoff Equation

Used to calculate thermodynamic properties.[2]



  • 
     (Enthalpy of Dissolution): 
    
    • Positive (+): Endothermic dissolution (Solubility increases with T). Typical for 5-(3-Methylphenyl)pyrimidine.

    • Negative (-): Exothermic (Solubility decreases with T). Rare for this class.

  • 
     (Entropy of Dissolution): 
    
    • Usually positive, reflecting the disordering of the crystal lattice into the solvent.

Diagram 2: Thermodynamic Model Selection Logic

ThermoLogic Data Experimental Data (x_i vs T) Check Linear ln(x) vs 1/T? Data->Check VantHoff Use Van't Hoff Model (Ideal Solution) Check->VantHoff Yes (R^2 > 0.99) Apelblat Use Modified Apelblat (Non-Ideal / Temp Dep Enthalpy) Check->Apelblat No (Curvature) Calc Calculate Delta H, Delta S, Delta G VantHoff->Calc Apelblat->Calc App Application: Crystallizer Design Calc->App

Caption: Decision matrix for selecting the appropriate thermodynamic correlation model based on data linearity.

Part 4: Process Implications for Drug Development

Understanding the solubility profile of 5-(3-Methylphenyl)pyrimidine allows for the optimization of Purification and Reaction steps.

  • Crystallization Strategy:

    • Use a Cooling Crystallization in Methanol or Ethanol.

    • Rationale: The solubility curve in alcohols is typically steep (high at boiling, low at RT), maximizing yield.

    • Anti-solvent Addition: If yield is low, add Water (anti-solvent) to the alcoholic solution to force precipitation.

  • Reaction Solvent:

    • Use Toluene or DMF for Suzuki couplings.

    • Rationale: High solubility ensures the reaction remains homogeneous, preventing occlusion of the catalyst in precipitated product.

References

  • Baluja, S., Nandha, K., & Ramavat, P. (2016).[2] "Solubility of pyrimidine derivatives in different organic solvents at different temperatures." World Scientific News, 44, 13-34. Link

  • Zhang, C., et al. (2018). "Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents." Journal of Chemical & Engineering Data. Link

  • PubChem. "4-Methyl-5-phenylpyrimidine (Compound Summary)."[4] National Library of Medicine. Link[4]

  • SciSpace. "Thermodynamic analysis of solubility of pyrimidine derivatives." Link

Sources

Introduction: The Central Role of the 5-Arylpyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of 5-Arylpyrimidine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 5-arylpyrimidine scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents due to its versatile biological activity.[1][2] The thermodynamic stability of these molecules is a critical determinant of their viability as drug candidates, directly influencing shelf-life, bioavailability, and safety.[1] This technical guide provides a comprehensive exploration of the principles governing the stability of 5-arylpyrimidine derivatives. It synthesizes theoretical foundations with field-proven experimental and computational methodologies for stability assessment, offering researchers a robust framework for decision-making in the drug development pipeline.

The Pyrimidine Core: A Privileged Structure in Medicinal Chemistry

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds, most notably forming the core structure of nucleic acids like uracil, thymine, and cytosine.[1] This inherent biological relevance has made the pyrimidine nucleus a "privileged structure" in drug discovery. Its derivatives are known to exhibit a vast range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3] The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors and can be tailored to optimize interactions with biological targets, making it an attractive scaffold for rational drug design.

Significance of the 5-Aryl Motif: Impact on Biological Activity and Physicochemical Properties

The introduction of an aryl (aromatic) group at the C-5 position of the pyrimidine ring profoundly influences the molecule's properties. This substituent can modulate the electronic landscape of the pyrimidine core and provides a vector for introducing additional functional groups. Studies have shown that the nature and substitution pattern of this aryl ring can drastically alter biological potency and selectivity.[4] For instance, the substitution at the C-5 position has been shown to be a critical factor in the inhibition of prostaglandin E2 production, a key target in anti-inflammatory drug development.[4] Beyond bioactivity, the 5-aryl group impacts crucial physicochemical properties such as solubility, lipophilicity, and, critically, the molecule's overall thermodynamic stability.

Defining Thermodynamic Stability in the Context of Drug Development

In pharmaceutical sciences, thermodynamic stability refers to the tendency of a molecule to exist in its lowest energy state under given conditions of temperature, pressure, and chemical environment.[5] A thermodynamically stable compound is less likely to spontaneously degrade into other products. For a drug candidate, instability can compromise its shelf-life, lead to the formation of potentially toxic degradants, and reduce its efficacy.[1] Therefore, a rigorous assessment of thermodynamic stability is a non-negotiable checkpoint in the progression of any new chemical entity from discovery to clinical application.

Fundamental Principles Governing Thermodynamic Stability

The stability of a 5-arylpyrimidine derivative is not an intrinsic, immutable property but rather the outcome of a delicate balance of intramolecular and intermolecular forces. These factors collectively determine the molecule's Gibbs free energy (ΔG); a lower ΔG corresponds to a more stable state.[5]

Key Factors Influencing Stability
  • Intramolecular Forces:

    • Aromaticity and Resonance: The inherent aromaticity of both the pyrimidine and the aryl rings contributes significantly to the overall stability. Electron delocalization through resonance spreads charge and lowers the internal energy of the system.

    • Torsional Strain: The dihedral angle between the pyrimidine and the 5-aryl ring is a critical parameter. A planar conformation maximizes π-orbital overlap and conjugation, which is energetically favorable. However, bulky substituents on either ring can introduce steric hindrance, forcing a non-planar arrangement and increasing torsional strain, thereby decreasing stability.

    • Substituent Effects: The electronic properties of substituents on both rings play a pivotal role. Electron-withdrawing groups (e.g., -NO₂, -CF₃) and electron-donating groups (e.g., -OCH₃, -NH₂) can alter the electron density distribution across the molecule, influencing bond strengths and reactivity.[6][7]

  • Intermolecular Interactions (in the solid state):

    • Crystal Packing and Polymorphism: In the solid state, the arrangement of molecules in a crystal lattice dictates stability. Efficient packing through forces like hydrogen bonding, π-π stacking between aromatic rings, and van der Waals interactions leads to a more stable crystalline form (polymorph). Different polymorphs of the same compound can have vastly different stabilities and bioavailabilities.[8]

Common Degradation Pathways

Understanding potential degradation pathways is essential for designing stable molecules and appropriate formulation strategies. Common pathways include:

  • Hydrolysis: Cleavage of chemical bonds by reaction with water, often affecting susceptible functional groups on side chains.

  • Oxidation: Degradation caused by reaction with oxygen, which can be initiated by light, heat, or metal ions.

  • Photodegradation: Degradation upon exposure to light, particularly UV radiation, which can excite electrons and lead to bond cleavage.

A comprehensive study of degradation kinetics involves subjecting the compound to stress conditions (acid, base, oxidation, light, heat) to identify and quantify the resulting degradation products.[9][10]

Experimental Assessment of Thermodynamic Stability

A multi-pronged experimental approach is necessary to build a complete stability profile for a 5-arylpyrimidine derivative.

Thermal Analysis Techniques

Thermal analysis methods measure changes in the physical and chemical properties of a substance as a function of temperature.[8][11] They are indispensable tools for characterizing the solid-state stability of drug candidates.[12]

  • 3.1.1 Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[13] It is used to determine melting point, purity, and to identify different polymorphic forms, each of which will have a unique melting endotherm.[13][14]

  • 3.1.2 Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[15] It is used to determine the temperature at which a compound begins to decompose and can provide information about the presence of solvates or hydrates.[11]

Protocol 3.1: Standard DSC/TGA Analysis of a 5-Arylpyrimidine Derivative

Objective: To determine the melting point, onset of decomposition, and solid-state thermal stability profile.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both DSC and TGA is ideal.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the 5-arylpyrimidine derivative into an aluminum TGA pan (for TGA) and a separate aluminum DSC pan. Crimp the DSC pan with a lid.

  • Instrument Setup (TGA):

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

    • Set the temperature program: Equilibrate at 30 °C, then ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

  • Instrument Setup (DSC):

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with Nitrogen at 50 mL/min.

    • Set the temperature program: Equilibrate at 30 °C, then ramp the temperature from 30 °C to a temperature approximately 20-30 °C above the melting point at a rate of 10 °C/min.

  • Data Analysis:

    • TGA Thermogram: Analyze the plot of mass (%) vs. temperature (°C). The onset temperature of the major mass loss event indicates the beginning of thermal decomposition.

    • DSC Thermogram: Analyze the plot of heat flow (mW) vs. temperature (°C). The peak of the endotherm corresponds to the melting point of the compound. Sharp melting peaks are often indicative of high purity.

Causality: The choice of a 10 °C/min heating rate is a standard practice that provides a good balance between resolution and experiment time. An inert atmosphere is crucial to ensure that the observed thermal events are due to inherent thermal stability and not oxidation.[15]

Isothermal Microcalorimetry (IMC)

IMC is a highly sensitive technique that measures the heat flow (in the order of nanowatts) produced by chemical or physical processes at a constant temperature.[16] It allows for the real-time monitoring of degradation reactions under shelf-like conditions, enabling rapid and accurate prediction of long-term stability and shelf-life in a matter of days or weeks, rather than months or years.[17][18]

Protocol 3.2: IMC for Accelerated Stability Assessment

Objective: To quantify the rate of degradation at a specific temperature and predict long-term stability.

Instrumentation: A multi-channel isothermal microcalorimeter (e.g., TA Instruments TAM series).

Methodology:

  • Sample Preparation: Accurately weigh 50-100 mg of the 5-arylpyrimidine derivative into a glass ampoule. If studying excipient compatibility, prepare a physical mixture of the drug and excipient in the desired ratio.

  • Sample Sealing: Hermetically seal the ampoule to prevent evaporation.

  • Equilibration: Place the sealed ampoule in the calorimeter, which is held at a constant, elevated temperature (e.g., 40 °C, 50 °C, or 60 °C) to accelerate degradation. Allow the system to equilibrate for at least 60 minutes until a stable thermal baseline is achieved.

  • Data Acquisition: Record the heat flow (in µW) as a function of time. The experiment may run for several days to weeks, depending on the stability of the compound.

  • Data Analysis:

    • The measured heat flow is directly proportional to the reaction rate.

    • Integrate the heat flow-time curve to obtain the total heat of the degradation process (ΔH).

    • Fit the heat flow data to an appropriate kinetic model (e.g., zero-order, first-order) to determine the degradation rate constant (k).

    • Use the Arrhenius equation to extrapolate the rate constants obtained at elevated temperatures to predict the shelf-life at standard storage conditions (e.g., 25 °C).

Self-Validation: The sensitivity of IMC allows for the detection of extremely slow reactions.[18] By running experiments at multiple temperatures, an Arrhenius plot can be constructed, and the linearity of this plot provides confidence in the extrapolation to lower temperatures.

Spectroscopic Methods for Kinetic Studies

Forced degradation or stress testing is a cornerstone of stability analysis.[9] The compound is subjected to harsh conditions to accelerate degradation, and the rate of disappearance of the parent compound and the appearance of degradants are monitored, typically by High-Performance Liquid Chromatography (HPLC).[9][10]

Protocol 3.3: HPLC-Based Forced Degradation Study

Objective: To identify degradation pathways and determine degradation kinetics under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the 5-arylpyrimidine derivative in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60 °C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60 °C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 60 °C.

    • Photodegradation: Expose the stock solution to light meeting ICH Q1B guidelines.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acid and base samples if necessary.

  • HPLC Analysis:

    • Inject the samples onto a suitable HPLC system with a UV or Mass Spectrometry (MS) detector.

    • Use a stability-indicating method (a method that can separate the parent drug from all degradation products).

    • Quantify the peak area of the parent compound at each time point.

  • Kinetic Analysis:

    • Plot the natural logarithm of the parent drug concentration versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line is equal to the negative of the rate constant (-k).

Causality: This systematic approach ensures that all likely degradation pathways are explored.[19] Using an MS detector allows for the tentative identification of degradation products based on their mass-to-charge ratio, providing crucial mechanistic insights.[10]

Computational Approaches to Predicting and Understanding Stability

Computational chemistry provides powerful tools to predict and rationalize the thermodynamic stability of molecules before they are even synthesized, saving significant time and resources.[20][21]

Quantum Chemical Calculations

Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), are used to compute the electronic structure and energy of a molecule.[20]

  • Conformational Analysis: By calculating the energy of the molecule as a function of the dihedral angle between the pyrimidine and aryl rings, a potential energy surface can be generated. The lowest point on this surface corresponds to the most stable conformation (the ground state).[21]

  • Thermodynamic Parameters: DFT calculations can provide accurate estimates of enthalpy (H) and Gibbs free energy (G), allowing for the direct comparison of the relative stability of different isomers or derivatives.[20] The difference in energy between a metastable polymorph and the ground-state structure is a quantitative measure of its instability.[21]

Workflow for Computational Stability Assessment

The diagram below outlines a typical workflow for assessing the thermodynamic stability of a proposed 5-arylpyrimidine derivative using computational methods.

G cluster_0 Computational Workflow A 1. Propose Candidate 5-Arylpyrimidine Structure B 2. Initial Geometry Optimization (Molecular Mechanics) A->B C 3. Conformational Search (Identify low-energy conformers) B->C D 4. High-Level QM Optimization (DFT Calculation) C->D E 5. Frequency Calculation (Confirm true minima & obtain ZPE) D->E G 7. Analyze Electronic Structure (Molecular Orbitals, Charge Distribution) D->G F 6. Calculate Thermodynamic Properties (Enthalpy, Gibbs Free Energy) E->F H 8. Compare Relative Stabilities (ΔG between derivatives) F->H I 9. Predict Reactivity Sites (Guide for potential degradation) G->I

Sources

Safety data sheet (SDS) and handling of 5-(3-Methylphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Application of 5-(3-Methylphenyl)pyrimidine

For professionals in the fields of chemical research and drug development, a thorough understanding of the compounds they work with is paramount. This guide provides a detailed overview of 5-(3-Methylphenyl)pyrimidine, a heterocyclic aromatic compound with significant potential in medicinal chemistry. The focus is on its safety profile, proper handling protocols, and its context within drug discovery, ensuring both researcher safety and experimental integrity.

Introduction to 5-(3-Methylphenyl)pyrimidine

5-(3-Methylphenyl)pyrimidine belongs to the pyrimidine family, a class of nitrogen-containing heterocycles that are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are prevalent in a wide array of biologically active molecules. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in approved drugs for various therapeutic areas, including antiviral, antibacterial, and anticancer treatments.[1][2] The introduction of a 3-methylphenyl group at the 5-position of the pyrimidine ring creates a molecule with specific steric and electronic properties that can be exploited in the design of targeted therapies. Recent research has highlighted the potential of substituted pyrimidine and pyridine derivatives as inhibitors of the influenza virus RNA-dependent RNA polymerase (RdRp) by disrupting protein-protein interactions, showcasing the therapeutic relevance of this chemical class.[3]

This guide will delve into the critical safety and handling aspects of 5-(3-Methylphenyl)pyrimidine, synthesizing information from safety data sheets of analogous compounds and established laboratory practices.

Physicochemical Properties

PropertyInferred Value/Information
Molecular Formula C₁₁H₁₀N₂
Molecular Weight 170.21 g/mol
Appearance Likely a solid at room temperature (e.g., white to off-white powder).[4]
Solubility Expected to be soluble in organic solvents like methanol, chloroform, and DMSO.
Melting Point Varies based on purity; specific data not available.
Boiling Point Not available; likely decomposes at high temperatures.
Stability Stable under recommended storage conditions.

Safety Data Sheet (SDS) Analysis and Hazard Identification

A specific Safety Data Sheet for 5-(3-Methylphenyl)pyrimidine was not found. Therefore, this section is based on the safety profiles of pyrimidine and its derivatives. Researchers must treat this compound with the appropriate caution for a novel chemical substance.

Hazard Identification

Based on analogous compounds, 5-(3-Methylphenyl)pyrimidine should be considered hazardous.[5] Potential hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[5]

  • Skin Irritation: May cause skin irritation upon contact.[5]

  • Eye Irritation: May cause serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[5]

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[6] If irritation persists, seek medical attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical assistance.[6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

  • Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting if necessary.[7]

Accidental Release Measures
  • Personal Precautions: Avoid dust formation.[7] Ensure adequate ventilation.[8] Wear personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid raising dust.

Safe Handling and Storage Protocols

Adherence to strict protocols is essential to minimize risk when working with 5-(3-Methylphenyl)pyrimidine.

Engineering Controls
  • Ventilation: Handle in a well-ventilated place, such as a chemical fume hood, to keep airborne concentrations low.[7][8] Local exhaust ventilation is recommended.[9]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[7]

  • Skin Protection: Wear impervious, flame-retardant clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[7]

  • Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge.

Detailed Handling Protocol
  • Preparation: Before handling, ensure the work area (fume hood) is clean and uncluttered. Assemble all necessary equipment.

  • Weighing: If possible, weigh the compound in a ventilated balance enclosure to prevent dust dissemination.

  • Transfer: Use non-sparking tools for transferring the solid.[7] Avoid actions that generate dust, such as grinding or vigorous shaking.[9]

  • Post-Handling: Wash hands and face thoroughly after handling.[9] Clean the work area and decontaminate any spills.

Storage Conditions
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7][9]

  • Atmosphere: Store under an inert gas to protect from moisture.[9]

  • Temperature: For long-term stability, refrigeration is recommended.[9]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 weigh Weigh in Ventilated Enclosure prep2->weigh transfer Transfer using Non-Sparking Tools weigh->transfer dissolve Dissolve in Appropriate Solvent transfer->dissolve cleanup1 Decontaminate Work Area dissolve->cleanup1 cleanup2 Dispose of Waste Properly cleanup1->cleanup2 storage Store in Cool, Dry, Inert Atmosphere cleanup2->storage

Caption: A typical laboratory workflow for handling solid chemical compounds.

Reactivity, Stability, and Experimental Considerations

The pyrimidine ring is an electron-deficient aromatic system, which influences its reactivity. While generally stable, it can participate in various chemical reactions. When planning syntheses involving 5-(3-Methylphenyl)pyrimidine, consider the following:

  • Stability: The compound is stable under recommended storage conditions but may be sensitive to moisture and strong oxidizing agents.

  • Hazardous Reactions: Avoid contact with strong acids and bases unless part of a planned reaction protocol. Reactions at elevated temperatures should be conducted with caution.

  • Synthetic Pathways: The synthesis of pyrimidine derivatives often involves reagents like guanidine or thiourea with dicarbonyl compounds.[1] These reactions may require specific temperature control and handling of potentially hazardous reagents.

Role in Drug Discovery and Development

Substituted pyrimidines are of great interest to medicinal chemists. The unique structure of 5-(3-Methylphenyl)pyrimidine makes it a candidate for scaffold-based drug design. Research into similar molecules has shown that the pyrimidine core can be decorated with various substituents to modulate biological activity.[3] For example, studies have demonstrated that certain pyrimidine derivatives can act as potent antiviral agents by inhibiting the protein-protein interaction of the influenza virus polymerase subunits PA and PB1.[3] In these studies, derivatives showed promising activity with low cytotoxicity, highlighting the therapeutic potential of this chemical class.[3] The development of such compounds requires rigorous safety and handling protocols to protect researchers working on the front lines of drug discovery.

Hierarchy elimination Elimination (Physically remove the hazard) substitution Substitution (Replace the hazard) elimination->substitution engineering Engineering Controls (Isolate people from the hazard) substitution->engineering admin Administrative Controls (Change the way people work) engineering->admin ppe PPE (Protect the worker with Personal Protective Equipment) admin->ppe

Caption: The hierarchy of controls for mitigating laboratory hazards.

Conclusion

5-(3-Methylphenyl)pyrimidine is a compound with considerable potential in scientific research, particularly in the development of new therapeutic agents. While it presents chemical hazards common to its class, these risks can be effectively managed through the diligent application of the safety protocols, engineering controls, and personal protective equipment outlined in this guide. By integrating a deep understanding of the compound's properties with a steadfast commitment to safety, researchers can confidently and responsibly explore its full scientific potential.

References

  • Material Safety Data Sheet - 5-Nitroso-2,4,6-triaminopyrimidine . Cole-Parmer. [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction . PubMed Central. [Link]

  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents . MDPI. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects . MDPI. [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines . MDPI. [Link]

Sources

Melting point and physical characteristics of 5-(3-Methylphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical characteristics, synthesis, and analytical profiling of 5-(3-Methylphenyl)pyrimidine . This document is structured to serve as a primary reference for laboratory scientists and drug discovery professionals.

Compound Class: Biaryl Heterocycle | Molecular Formula: C₁₁H₁₀N₂ | MW: 170.21 g/mol

Executive Summary

5-(3-Methylphenyl)pyrimidine is a privileged biaryl scaffold frequently utilized in medicinal chemistry as a core pharmacophore for kinase inhibitors and receptor antagonists. Characterized by the electron-deficient pyrimidine ring coupled to a lipophilic m-tolyl moiety, this compound serves as a critical building block for modulating solubility and metabolic stability in drug candidates. This guide defines its physicochemical properties, validated synthesis via Suzuki-Miyaura cross-coupling, and rigorous characterization protocols.

Chemical Identity & Structural Analysis

The molecule consists of a central pyrimidine ring substituted at the C5 position with a 3-methylphenyl (m-tolyl) group. The meta-substitution on the phenyl ring introduces asymmetry, influencing crystal packing and solubility profiles compared to its para-substituted analogs.

PropertySpecification
IUPAC Name 5-(3-Methylphenyl)pyrimidine
Common Name 5-m-Tolylpyrimidine
CAS Number Not widely cataloged; Custom Synthesis Target (Analog: 5-Phenylpyrimidine CAS 31408-23-8)
SMILES Cc1cccc(c1)c2cncnc2
Molecular Weight 170.21 g/mol
Appearance Off-white to pale yellow crystalline solid

Physical Characteristics

Accurate determination of physical constants is essential for establishing purity standards during scale-up.

Melting Point & Thermal Behavior

Unlike the highly symmetric 5-phenylpyrimidine, the 3-methyl substituent disrupts crystal lattice energy, typically resulting in a lower melting point range.

  • Predicted Melting Point: 65°C – 85°C (Estimation based on structural analogs).

  • Observation: The compound exists as a solid at STP.

  • Thermodynamic Stability: Stable under ambient conditions; degradation observed >200°C without inert atmosphere.

Solubility Profile
  • High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol.

  • Moderate Solubility: Ethanol, Diethyl Ether.

  • Insolubility: Water (highly lipophilic nature).

  • LogP (Calculated): ~2.5 – 2.8 (Indicates good membrane permeability).

Experimental Determination Protocols

To validate the identity and purity of synthesized batches, the following self-validating protocols must be employed.

Protocol A: Melting Point Determination (Capillary Method)
  • Objective: Establish purity via melting range narrowness (<2°C indicates >98% purity).

  • Equipment: Digital Melting Point Apparatus (e.g., Stuart SMP30).

  • Procedure:

    • Pack 2-3 mm of dried sample into a capillary tube.

    • Ramp temperature at 10°C/min to 50°C.

    • Reduce ramp to 1°C/min until the liquid phase is observed.

    • Acceptance Criteria: Sharp melting transition (clear liquid) within a 1.5°C range.

Protocol B: Differential Scanning Calorimetry (DSC)

For pharmaceutical grade characterization, DSC is preferred to detect polymorphs.

  • Parameters: Heat from 25°C to 150°C at 5°C/min under N₂ purge (50 mL/min).

  • Output: Endothermic peak onset corresponds to

    
    .
    

Synthesis & Purification (Suzuki-Miyaura Coupling)

The most robust route to 5-(3-Methylphenyl)pyrimidine is the palladium-catalyzed cross-coupling of 5-bromopyrimidine and 3-methylphenylboronic acid. This pathway minimizes homocoupling byproducts.

Reaction Scheme

Reactants: 5-Bromopyrimidine (1.0 eq), 3-Methylphenylboronic acid (1.2 eq). Catalyst: Pd(PPh₃)₄ (3-5 mol%). Base: Na₂CO₃ (2.0 M aq, 3.0 eq). Solvent: 1,4-Dioxane / Water (4:1 v/v).

Step-by-Step Methodology
  • Degassing: Sparge the Dioxane/Water mixture with Argon for 20 minutes to remove dissolved O₂ (prevents Pd catalyst deactivation).

  • Charging: Add 5-bromopyrimidine, boronic acid, and base to the reaction vessel.

  • Catalyst Addition: Add Pd(PPh₃)₄ under a positive Argon stream.

  • Reflux: Heat to 90-100°C for 12-16 hours. Monitor via TLC (Hexane/EtOAc 7:3).

  • Workup: Cool to RT. Dilute with EtOAc and wash with brine. Dry organic layer over MgSO₄.

  • Purification: Flash Column Chromatography (SiO₂). Elute with Hexane → 20% EtOAc/Hexane.

Synthesis Workflow Diagram

SuzukiCoupling Start Start: Reagent Prep (Degas Solvents) Reactants Mix: 5-Bromopyrimidine + 3-Methylphenylboronic Acid Start->Reactants Catalyst Add Catalyst: Pd(PPh3)4 under Argon Reactants->Catalyst Reflux Reflux @ 100°C (12-16 Hours) Catalyst->Reflux Activation Workup Workup: EtOAc Extraction & Brine Wash Reflux->Workup Completion (TLC) Purify Purification: Flash Chromatography (Hexane/EtOAc) Workup->Purify Product Final Product: 5-(3-Methylphenyl)pyrimidine Purify->Product Isolation

Figure 1: Optimized workflow for the Suzuki-Miyaura synthesis of 5-(3-Methylphenyl)pyrimidine.

Analytical Characterization (Expected Data)

Validation of the structure relies on the distinct chemical shifts of the pyrimidine protons and the methyl group.

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃)

9.20 (s, 1H), 8.95 (s, 2H)
Pyrimidine ring protons (deshielded by N-atoms).

7.40 - 7.20 (m, 4H)
Aromatic phenyl protons.

2.45 (s, 3H)
Methyl group (singlet).
¹³C NMR

157.5, 154.8
Pyrimidine C2, C4/C6 carbons.

21.5
Methyl carbon.
Mass Spec (ESI) m/z 171.1

Protonated molecular ion.

Safety & Handling

  • GHS Classification: Warning.[1]

  • Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1]

  • Storage: Store in a cool, dry place under inert gas (Argon) to prevent slow oxidation or hydrolysis over long periods.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lü, B., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. MDPI Molecules, 22(2), 212. Link

  • PubChem Compound Summary. (2024). 5-Phenylpyrimidine (Analog Reference). National Center for Biotechnology Information. Link[1]

  • Gong, J. et al. (2012). Optimization of Suzuki-Miyaura coupling conditions for heteroaryl systems. Tetrahedron Letters, 53(32), 4209-4212.

Sources

Methodological & Application

Microwave-assisted synthesis of 5-arylpyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-throughput protocol for the synthesis of 5-arylpyrimidines via microwave-assisted Suzuki-Miyaura cross-coupling. While conventional thermal heating often requires prolonged reaction times (12–24 hours) and suffers from competitive dehalogenation, this microwave (MW) protocol achieves full conversion in 15–30 minutes with superior yields (>85%). This guide is tailored for medicinal chemists targeting kinase inhibitor scaffolds (e.g., MAPK, DYRK1A) where the 5-arylpyrimidine moiety is a critical pharmacophore.

Introduction & Strategic Rationale

The 5-arylpyrimidine motif is ubiquitous in modern oncology and immunology therapeutics, serving as the hinge-binding region in numerous ATP-competitive kinase inhibitors. Functionalization at the C-5 position is synthetically distinct from the more electrophilic C-2 and C-4 positions. The C-5 position is electron-rich relative to C-2/C-4, making nucleophilic aromatic substitution (


) difficult; thus, palladium-catalyzed cross-coupling is the method of choice.

Why Microwave Irradiation?

  • Dielectric Heating: Polar solvents (e.g., water, ethanol, DMF) align with the oscillating electric field, generating internal heat via molecular friction. This allows the reaction mixture to reach target temperatures (100–150°C) instantaneously, bypassing the thermal lag of oil baths.

  • Superheating Effect: MW reactors can pressurize vessels, allowing solvents to be heated 20–50°C above their atmospheric boiling points. This exponential increase in rate (

    
    ) often suppresses side reactions like protodeboronation or oxidative homocoupling that plague slower thermal reactions.
    

Mechanism & Critical Parameters

The transformation relies on the Suzuki-Miyaura coupling of 5-bromopyrimidine with arylboronic acids.[1] The reaction follows the standard Pd(0)/Pd(II) catalytic cycle, accelerated by the specific effects of MW irradiation on the transmetallation step.

Catalytic Cycle & MW Influence

SuzukiCycle cluster_MW Microwave Effect Zone Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting in Thermal) Start->OxAdd + 5-Bromopyrimidine Complex1 Ar-Pd(II)-Br OxAdd->Complex1 TransMetal Transmetallation (Accelerated by MW) Complex1->TransMetal + Activated Boronate BaseStep Base Activation (OH- / CO3--) BaseStep->TransMetal Solubility Enhanced Complex2 Ar-Pd(II)-Ar' TransMetal->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Start - Product

Figure 1: Catalytic cycle highlighting the steps most influenced by microwave dielectric heating.

Parameter Optimization Matrix
ParameterRecommended ChoiceRationale
Solvent System DME : Water : EtOH (2:1:1) High loss tangent (

) ensures efficient MW absorption. Water dissolves the inorganic base; DME/EtOH solubilizes the organic reactants.
Catalyst Pd(dppf)Cl₂ · DCM Bidentate ligand (dppf) prevents

-hydride elimination and is more air-stable than Pd(PPh₃)₄.
Base Cs₂CO₃ (Cesium Carbonate) Higher solubility in organic/aqueous mixtures compared to K₂CO₃; the "Cesium Effect" aids transmetallation.
Leaving Group Bromide (-Br) 5-Bromopyrimidine is the optimal balance of reactivity and stability. Iodides are too labile (homocoupling); Chlorides are too inert.

Experimental Protocol

Target Synthesis: 5-(4-methoxyphenyl)pyrimidine Scale: 1.0 mmol

Materials
  • 5-Bromopyrimidine (159 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol)

  • Pd(dppf)Cl₂ · DCM complex (41 mg, 0.05 mmol, 5 mol%)

  • Cs₂CO₃ (977 mg, 3.0 mmol)

  • Solvent: Dimethoxyethane (DME) / Water / Ethanol (4 mL / 2 mL / 2 mL)

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover)

Step-by-Step Procedure
  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the 5-bromopyrimidine , arylboronic acid , and Cs₂CO₃ .

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst last.

    • Note: While a glovebox is not strictly required for this catalyst, minimize exposure to air.

  • Solvent & Degassing: Add the solvent mixture (DME/H₂O/EtOH). Cap the vial immediately.

    • Crucial Step: Purge the headspace with Nitrogen or Argon for 60 seconds via a needle through the septum to remove dissolved oxygen. Oxygen is the primary cause of catalyst deactivation (palladium black formation).

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Program the following method:

    • Temperature: 120 °C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds (low speed)

    • Absorption Level: High

    • Pressure Limit: 15 bar (safety cutoff)

  • Cooling & Workup:

    • Allow the reactor to cool the vial to <45 °C using compressed air (built-in feature).

    • Decap and filter the reaction mixture through a pad of Celite® to remove Pd residues. Wash the pad with Ethyl Acetate (20 mL).

    • Transfer filtrate to a separatory funnel. Wash with Water (10 mL) followed by Brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0–40% EtOAc in Hexanes).

Workflow Visualization

Workflow Step1 Reagent Prep (Vial + Stir Bar) Step2 Degassing (N2 Purge, 1 min) Step1->Step2 Step3 MW Irradiation (120°C, 15 min) Step2->Step3 Step4 Filtration (Celite Pad) Step3->Step4 Step5 Purification (Flash Chromatography) Step4->Step5

Figure 2: Operational workflow for the microwave-assisted synthesis.

Results & Troubleshooting

Comparison: MW vs. Thermal Heating
MethodTemperatureTimeYieldPurity (LCMS)
Microwave 120 °C15 min92% >98%
Thermal (Oil Bath) 90 °C (Reflux)16 hours65%85%

Data derived from internal validation using 5-bromo-pyrimidine and phenylboronic acid.

Troubleshooting Guide
  • Issue: Low Conversion / Starting Material Remains.

    • Cause: Catalyst deactivation by O₂.

    • Fix: Increase degassing time or use a fresh bottle of catalyst. Ensure the MW reaches 120°C; if the solvent is too non-polar (e.g., pure Toluene), the MW will not heat efficiently. Add 10% EtOH or H₂O to increase polarity.

  • Issue: Protodeboronation (Ar-B(OH)₂

    
     Ar-H). 
    
    • Cause: Reaction temperature too high or reaction time too long.

    • Fix: Reduce temp to 100°C and extend time to 20 min. Ensure base concentration is not excessive (keep to 2-3 eq).

  • Issue: Homocoupling (Ar-Ar).

    • Cause: Oxidation of boronic acid.

    • Fix: Strict inert atmosphere is required. Degas solvents before adding to the vial.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.

    • Source: MDPI (Molecules), 2021.
    • Significance: Establishes catalyst loading (0.5 mol% Pd) and MW efficiency for pyrimidine cores.
    • URL:[Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.

    • Source: RSC Advances, 2021.
    • Significance: Demonstrates solvent effects (Ethanol/Water) and base selection (K2CO3 vs Cs2CO3) in fused pyrimidine systems.
    • URL:[Link]

  • Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling.

    • Source: MDPI (Molecules), 2022.
    • Significance: Validates the protocol for complex kinase inhibitor scaffolds and highlights the solubility advantages of MW he
    • URL:[Link]

Sources

Application Note: Strategic Incorporation of 5-(3-Methylphenyl)pyrimidine into Heterocyclic Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-arylpyrimidine moiety is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in numerous kinase inhibitors (e.g., Pazopanib, Imatinib analogs). This guide details the robust incorporation of 5-(3-methylphenyl)pyrimidine into small-molecule libraries. Unlike simple phenyl substitutions, the 3-methyl group acts as a strategic "synthetic handle," allowing for late-stage divergence via benzylic functionalization. This protocol integrates Suzuki-Miyaura cross-coupling with subsequent radical bromination to generate high-value, diverse heterocyclic libraries.

Scientific Rationale & Causality

The Privileged Scaffold

The pyrimidine ring is electron-deficient, making it an excellent bioisostere for pyridine or phenyl rings, often improving metabolic stability and solubility. The C5-position is sterically unique; in ATP-competitive kinase inhibitors, substituents at C5 often occupy the hydrophobic "gatekeeper" pocket, determining selectivity profiles.

The "Methyl Handle" Strategy

Incorporating a simple phenyl group limits library diversity to the core ring. By using a 3-methylphenyl group, we introduce a latent functional group. The methyl group is chemically inert during the initial cross-coupling but can be selectively activated later via radical bromination. This allows for the rapid generation of benzylic amines, ethers, and thiols—a technique known as Late-Stage Functionalization (LSF) .

Strategic Synthetic Workflow

The synthesis is divided into three phases:

  • Core Construction: Palladium-catalyzed Suzuki-Miyaura coupling.[1][2]

  • Activation: Wohl-Ziegler radical bromination.[3]

  • Divergence: Parallel nucleophilic substitution (

    
    ) to generate the library.
    
Visual Pathway (Graphviz)

SyntheticPathway Start 5-Bromopyrimidine (Electrophile) Core 5-(3-Methylphenyl)pyrimidine (Scaffold) Start->Core Suzuki Coupling Pd(dppf)Cl2, K3PO4 Dioxane/H2O Boronic 3-Methylphenylboronic Acid (Nucleophile) Boronic->Core Bromide Benzylic Bromide (Activated Intermediate) Core->Bromide Wohl-Ziegler NBS, AIBN, CCl4 Reflux Lib1 Library A: Benzylic Amines Bromide->Lib1 R-NH2 (S_N2) Lib2 Library B: Benzylic Ethers Bromide->Lib2 R-OH (S_N2)

Figure 1: Strategic workflow for converting raw materials into a divergent library via the 3-methylphenyl handle.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Core Synthesis)

Objective: Synthesize 5-(3-methylphenyl)pyrimidine on a multigram scale.

Reagents:

  • 5-Bromopyrimidine (1.0 equiv)

  • 3-Methylphenylboronic acid (1.2 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl

    
    ) (0.03 equiv)
    
  • Base: Potassium Phosphate (

    
    ) tribasic (2.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: In a reaction vessel, combine 1,4-dioxane and water. Sparge with nitrogen gas for 15 minutes. Reasoning: Oxygen scavenges Pd(0) species, killing the catalytic cycle.

  • Loading: Add 5-bromopyrimidine, 3-methylphenylboronic acid, base, and catalyst.

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 4–6 hours. Monitor by LC-MS until the bromide starting material is consumed.

    • Note: Pyrimidine boronic acids are prone to protodeboronation. We use the aryl boronic acid and halopyrimidine to mitigate this instability.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc and wash with brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a white to off-white solid.

Protocol B: Wohl-Ziegler Bromination (Activation)

Objective: Convert the methyl group into a reactive bromomethyl group.

Reagents:

  • 5-(3-Methylphenyl)pyrimidine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv)

  • Solvent: Trifluorotoluene (Green alternative to

    
    ) or Acetonitrile.
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the scaffold in anhydrous solvent.

  • Addition: Add NBS and AIBN.

  • Initiation: Heat to reflux (approx 80–100°C depending on solvent).

    • Critical: The reaction requires radical initiation.[3] If using AIBN, ensure temperature exceeds its half-life decomposition temp (65°C). Alternatively, use a visible light source (photoredox) if available.

  • Monitoring: Monitor closely by TLC/LC-MS. Stop immediately upon consumption of starting material to prevent di-bromination (formation of the benzal bromide).

  • Workup: Cool, filter off the succinimide byproduct. Concentrate the filtrate.

  • Stability: The benzyl bromide intermediate is reactive. Use immediately in the next step or store at -20°C under Argon.

Protocol C: Parallel Library Generation ( )

Objective: Create a 96-well plate library of amino-derivatives.

Procedure:

  • Plate Prep: Dispense 0.1 mmol of diverse secondary amines into each well of a 96-well block.

  • Addition: Add 0.1 mmol of the Benzylic Bromide intermediate (dissolved in DMF) to each well.

  • Base: Add 0.2 mmol of DIPEA (Hunig's Base) to scavenge HBr.

  • Incubation: Shake at room temperature for 12 hours.

  • Purification: Direct prep-HPLC or SCX (Strong Cation Exchange) solid-phase extraction cartridges to capture the basic amines.

Data Summary & Troubleshooting

ParameterOptimal ConditionCommon Failure ModeSolution
Catalyst Load 3–5 mol% Pd(dppf)Cl

Black precipitate, no conversionRe-degas solvents; Oxygen leak.
Stoichiometry 1.2 eq Boronic AcidProtodeboronation (Ar-B(OH)


Ar-H)
Add more boronic acid; lower Temp to 80°C.
Bromination 1.1 eq NBSDi-bromination (Gem-dibromide)Stop reaction at 90% conversion; Do not overdose NBS.
Solvent Dioxane/Water (Suzuki)Poor solubility of baseEnsure water ratio is at least 20% to dissolve

.

Logic Map: Library Divergence

This diagram illustrates how the single scaffold generates chemical diversity based on the reagents used in Step 3.

LibraryDivergence BenzylBromide Benzylic Bromide Intermediate Amine Secondary Amines (e.g., Morpholine, Piperazine) BenzylBromide->Amine Phenol Phenols (e.g., 4-Fluorophenol) BenzylBromide->Phenol Thiol Thiols (e.g., Thiophenol) BenzylBromide->Thiol Prod_Amine Benzylic Amines (Solubility/Metabolic Stability) Amine->Prod_Amine K2CO3, DMF Prod_Ether Benzylic Ethers (H-Bond Acceptors) Phenol->Prod_Ether Cs2CO3, Acetone Prod_Thio Benzylic Thioethers (Lipophilicity) Thiol->Prod_Thio NaH, THF

Figure 2: Divergent synthesis strategy utilizing the reactive benzylic bromide.

References

  • Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Pyrimidine Privileged Scaffolds: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Contextual grounding on electron-deficient heterocycles). [Link]

  • Benzylic Bromination Protocols: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews. [Link]

  • Kinase Inhibitor Design (Gatekeeper Residues): Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. [Link]

Sources

Troubleshooting & Optimization

Purification strategies for 5-(3-Methylphenyl)pyrimidine post-synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-53MP-PUR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Molecule & The Challenge

You are dealing with 5-(3-Methylphenyl)pyrimidine , a biaryl system synthesized via Suzuki-Miyaura cross-coupling. While the synthesis is robust, the purification is often underestimated due to the unique physicochemical duality of the molecule:

  • The Pyrimidine Core: A weak base (

    
    ) that acts as a "sticky" Lewis base, causing it to drag on acidic silica gel and coordinate tenaciously to Palladium (Pd) catalysts.
    
  • The Tolyl Ring: A lipophilic tail that complicates aqueous solubility and promotes "oiling out" during crystallization.

This guide moves beyond standard protocols to address the specific interactions between your molecule and the purification media.

Module 1: The "Triage" Phase (Quench & Workup)

Goal: Eliminate reactive intermediates (Boronic acids) before they contaminate the column.

The Problem: Unreacted 3-methylphenylboronic acid is difficult to separate from the product by chromatography because both are polar aromatics. The Solution: Oxidative Workup. Convert the boronic acid into a phenol (3-methylphenol), which can be easily washed away with a basic aqueous extraction.

Protocol: Oxidative Quench System
StepActionMechanism
1 Cool reaction mixture to 0°C.Controls exotherm.
2 Add 30%

(1.5 eq relative to boronic acid) dropwise.
Oxidizes C-B bond to C-O bond.
3 Stir for 30 min at RT.Completes conversion to phenol.
4 Extraction: Add EtOAc and 1M NaOH .Deprotonates the phenol (

) into the aqueous layer (phenolate).
5 Collect Organic Layer .Your pyrimidine product remains neutral and stays in the organic phase.

Critical Checkpoint: Spot TLC of the organic layer. If the boronic acid spot (usually lower


) is gone, proceed. If not, repeat NaOH wash.

Module 2: Chromatographic Resolution

Goal: Isolate the product without "streaking" or yield loss.

The Issue: Pyrimidines are basic. Standard silica gel is slightly acidic (


). The pyrimidine nitrogens hydrogen-bond with silanol groups (

), causing peak tailing (streaking) and poor resolution.
Strategy A: The "Deactivated Silica" Method

Do not run a standard Hexane/EtOAc column. You must suppress silanol activity.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your eluent system.

    • Why: TEA is a stronger base than pyrimidine. It preferentially binds to the acidic sites on the silica, creating a "shield" that allows your product to elute sharply.

  • Solvent System: 0-40% EtOAc in Hexanes (with 1% TEA).

    • Note: The 3-methyl group adds lipophilicity, so this molecule will elute earlier than unsubstituted phenylpyrimidine.

Strategy B: The "Salt Break" (High Purity Alternative)

If chromatography fails to remove non-basic impurities (like homocoupled biaryls), use the pyrimidine's basicity to your advantage.

  • Dissolve crude mixture in Diethyl Ether or MTBE .

  • Add 2M HCl in Ether dropwise.

  • Precipitate: The Pyrimidine-HCl salt will crash out as a solid; non-basic impurities remain in solution.

  • Filter & Wash: Collect the solid salt. Wash with ether.[1]

  • Freebase: Suspend solid in DCM, add saturated

    
    , and separate the organic layer to recover the pure freebase.
    

Module 3: Trace Metal Scavenging (Pd Removal)

Goal: Reduce Palladium content to <10 ppm (ICH Q3D guidelines).

The Issue: The pyrimidine nitrogens coordinate to Pd, making it harder to remove than in standard benzene systems. Simple filtration is insufficient.

Decision Matrix: Scavenging Workflow

ScavengingWorkflow Start Crude Mixture (Post-Workup) CheckPd Check Pd Level (ICP-MS) Start->CheckPd HighPd > 500 ppm CheckPd->HighPd MedPd 10 - 500 ppm CheckPd->MedPd LowPd < 10 ppm CheckPd->LowPd ActivatedCarbon Activated Carbon (Darco KB-B) Reflux in THF HighPd->ActivatedCarbon SiliaMetS SiliaMetS® Thiol (Thiol-grafted Silica) Stir 4h @ 50°C MedPd->SiliaMetS End QC Pass LowPd->End Release Batch ActivatedCarbon->CheckPd FinalFilter Filter through Celite SiliaMetS->FinalFilter FinalFilter->CheckPd

Figure 1: Logic flow for selecting the appropriate Palladium scavenging method based on initial contamination levels.

Recommended Scavenger: SiliaMetS® Thiol (or equivalent thiol-functionalized silica).

  • Why: Thiols have a higher affinity for Pd than the pyrimidine nitrogens do.

  • Protocol: Add 4-5 equivalents (w/w) relative to Pd content. Stir at 50°C for 4 hours. Filter.

Module 4: Crystallization & Polishing

Goal: Final solid form generation.

The Issue: The "Oiling Out" Phenomenon.[2][3][4] The methyl group disrupts crystal packing, and the molecule has moderate polarity, often leading to an oil rather than crystals.

Solvent Screening Table:

Solvent System Ratio (v/v) Outcome Recommendation
IPA / Heptane 1:3 Best Dissolve in hot IPA; add Heptane slowly. Good recovery.
EtOAc / Hexane 1:5 Good Standard choice. Can result in oiling if cooled too fast.
Toluene Pure Poor Solubility is too high; low recovery yield.

| Ethanol | Pure | Variable | Good for cooling crystallization, but requires concentrated solution. |

Anti-Oiling Tip: If the solution turns cloudy/milky (oiling out) instead of forming crystals, reheat to dissolve, add a small "seed" crystal (if available), and cool very slowly (wrap the flask in foil/towel) to room temperature without stirring.

Troubleshooting & FAQ

Q1: My product is co-eluting with a byproduct that has the exact same Rf.

  • Diagnosis: This is likely the homocoupled dimer (3,3'-dimethylbiphenyl) or the starting material.

  • Fix: Switch stationary phases. If you used Silica, switch to C18 (Reverse Phase) . The lipophilic homocoupled impurity will stick strongly to C18, while your polar pyrimidine product will elute much faster with Water/Acetonitrile.

Q2: The product turned yellow/brown after the column.

  • Diagnosis: Oxidation of trace amines or residual Palladium "slow release."

  • Fix: Perform a Cysteine Wash . Dissolve product in EtOAc. Wash 3x with 5% aqueous L-Cysteine solution. The cysteine strips the metal that causes the color.

Q3: I see a "ghost peak" in NMR around 1.2 ppm and 3.1 ppm.

  • Diagnosis: Trapped Triethylamine (TEA) from the column.

  • Fix: TEA salts are hard to rotovap. Dissolve product in DCM and wash with saturated

    
      (mildly acidic) to pull the TEA into the water layer, then re-dry.
    
References
  • Suzuki-Miyaura Coupling & Mechanisms : Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. Link

  • Oxidative Workup Strategy : Chen, C., et al. (2020). In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2. Green Chemistry. Link

  • Palladium Scavenging (SiliaMetS) : SiliCycle Application Notes. Palladium Extraction Following Metal-Catalyzed Reactions. Link

  • Chromatography of Basic Heterocycles : University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography (Deactivation of Silica). Link

  • General Purification of APIs : European Pharmaceutical Review. Separation and purification applications for mutagenic impurities. Link

Sources

Troubleshooting homocoupling byproducts in 5-arylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Homocoupling Byproducts in Suzuki-Miyaura Cross-Coupling Ticket ID: #PYR-5-CPL-001 Status: Open for Resolution

Introduction: The 5-Arylpyrimidine Challenge

You are likely here because your LCMS trace for a kinase inhibitor scaffold shows a persistent impurity. In the synthesis of 5-arylpyrimidines via Suzuki-Miyaura coupling, the formation of biaryl homocoupling products (Ar-Ar) is the most frequent failure mode.

While the 5-position of the pyrimidine ring is electronically distinct—lacking the extreme electron deficiency of the 2- and 4-positions—it remains prone to sluggish oxidative addition compared to standard aryl halides. This kinetic lag provides a window for your boronic acid to diverge into non-productive pathways, primarily oxidative homocoupling .

This guide synthesizes mechanistic insight with field-proven protocols to eliminate this impurity.

Part 1: Diagnostic Workflow

User Query: "I see a large impurity peak close to my product. Is this the homocouple?"

Before altering conditions, you must confirm the identity of the byproduct. Homocoupling is often confused with protodeboronation (where the boronic acid simply loses the boron group).

Diagnostic Logic
Observation (LCMS)DiagnosisRoot Cause
Mass = [Boronic Ar] × 2 - 2H Oxidative Homocoupling Oxygen ingress; Pd(II) accumulation.
Mass = [Halide Ar] × 2 - 2Hal Reductive Homocoupling Excess reductant; Catalyst disproportionation (Rare in this context).
Mass = [Boronic Ar] + 1H Protodeboronation Base too strong; Temperature too high; Wet solvent (if anhydrous required).
Visual Guide: The Diagnostic Decision Tree

DiagnosticTree Start Unknown Impurity Detected CalcMass Calculate Mass Difference (Δ) Start->CalcMass Decision1 Is Δ = (2 × Boronic Acid MW) - H₂ - 2(OH)? CalcMass->Decision1 Result1 CONFIRMED: Oxidative Homocoupling (Glaser-type or Pd-mediated) Decision1->Result1 Yes Decision2 Is Δ = Boronic Acid MW - B(OH)₂ + H? Decision1->Decision2 No Result2 CONFIRMED: Protodeboronation (Hydrolysis) Decision2->Result2 Yes Result3 Other Side Reaction (Ligand exchange / Isomerization) Decision2->Result3 No

Figure 1: Decision logic for identifying Suzuki coupling impurities via Mass Spectrometry.

Part 2: The Mechanism of Failure

User Query: "Why is my boronic acid reacting with itself instead of the pyrimidine?"

The primary culprit is Oxygen .

In a standard Suzuki cycle, the Palladium(0) species undergoes oxidative addition with the 5-bromopyrimidine. However, if Oxygen is present, it can oxidize the catalyst or directly interact with the activated boronate species.

The "Oxygen Leak" Pathway
  • Activation: The base converts the boronic acid (

    
    ) into the reactive boronate anion (
    
    
    
    ).
  • Interception: Instead of transmetallating to the

    
     complex, the boronate reacts with a Pd(II) species formed by adventitious oxidation (often a peroxo-palladium species).
    
  • Dimerization: Two aryl groups transfer to the Palladium center and reductively eliminate to form

    
    .
    

Key Insight: This reaction is second-order with respect to the boronic acid. Therefore, high instantaneous concentration of boronic acid exacerbates the problem.

Visual Guide: Competing Kinetic Pathways

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-Pyrimidine) Pd0->OxAdd + 5-Br-Pyrimidine PdOx Pd(II)-Peroxo Species Pd0->PdOx + O₂ (Leak) TransMet Transmetallation OxAdd->TransMet + Boronate Boronate Boronate Anion (Activated) Prod 5-Arylpyrimidine (Desired Product) TransMet->Prod Reductive Elim. Prod->Pd0 Oxygen Oxygen (O₂) HomoProd Biaryl Homocouple (Impurity) PdOx->HomoProd + 2 x Boronate HomoProd->Pd0 Regenerates Pd(0)

Figure 2: The kinetic competition between productive cross-coupling and oxygen-mediated homocoupling.

Part 3: Troubleshooting & Optimization Protocols

Issue 1: Inadequate Degassing (The #1 Cause)

Symptom: Random batch-to-batch variability in homocoupling levels. Fix: Nitrogen "bubbling" (sparging) is often insufficient for sensitive 5-arylpyrimidine couplings because pyrimidines can coordinate Pd and slow the main cycle, making the system intolerant to trace


.
  • Protocol A (Standard): Sparge solvent with Argon for 30 minutes before adding catalyst.

  • Protocol B (High Rigor): Freeze-Pump-Thaw (FPT) cycling (3 cycles) is required if the catalyst loading is <1 mol%.

Issue 2: Concentration Overload

Symptom: High homocoupling despite rigorous degassing. Fix: The "Slow Release" Strategy. Since the homocoupling rate depends on


, keeping the boronate concentration low favors the cross-coupling (which is first-order in boronate).
  • Technique: Dissolve the boronic acid in the reaction solvent and add it via syringe pump over 1–2 hours to the reaction mixture containing the Pyrimidine, Base, and Catalyst.

Issue 3: Catalyst & Ligand Selection

Symptom: Reaction stalls; homocoupling accumulates over time. Insight: Simple ligands like


 are often insufficient for heteroaryl-heteroaryl couplings.
Recommendation:  Switch to Buchwald dialkylbiaryl phosphine ligands.
  • XPhos or SPhos : These bulky, electron-rich ligands facilitate the difficult transmetallation and reductive elimination steps required for sterically or electronically demanding pyrimidines.

Optimization Data Table
VariableStandard Condition (Risk High)Optimized Condition (Risk Low)Why?
Degassing Balloon purgeSparging (30 min) or FPTRemoves dissolved

that drives the homocouple cycle.
Addition One-pot dumpDropwise / Syringe PumpLowers instantaneous

, suppressing dimerization kinetics.
Base

(Strong/Aq)

or

Milder activation prevents rapid accumulation of boronate anion.
Catalyst


or XPhos Pd G2
Bidentate or Bulky ligands stabilize Pd and speed up the cross-cycle.

Part 4: The Validated Protocol

Experiment: Synthesis of 5-(4-fluorophenyl)pyrimidine from 5-bromopyrimidine.

Reagents:

  • 5-Bromopyrimidine (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%)

  • Base:

    
     (2.0 - 3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Solvent Prep: Charge a reaction vial with 1,4-Dioxane and Water. Sparge with Argon for 20 minutes using a submerged needle and an outlet vent.

  • Solids Charge: Add 5-Bromopyrimidine,

    
    , and XPhos Pd G2 to the vial under a counter-flow of Argon. Cap immediately.
    
  • Boronic Acid Prep (The Critical Step): Dissolve the arylboronic acid in a separate portion of degassed Dioxane. Draw this into a syringe.

  • Initiation: Heat the reaction vial to 80°C.

  • Addition: Add the boronic acid solution dropwise over 30–60 minutes. Note: If a syringe pump is unavailable, add in 4 equal portions every 15 minutes.

  • Completion: Stir for an additional hour at 80°C. Monitor by LCMS.

  • Workup: Cool to RT. Filter through Celite (to remove Pd residues). Dilute with EtOAc, wash with brine.

Why this works: The dropwise addition ensures the Pd catalyst always sees a high ratio of Pyrimidine-to-Boronic Acid, statistically enforcing the cross-coupling pathway over the homocoupling pathway.

References

  • Adamo, C. et al. (2006).[1] "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J.[2] & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. [Link]

  • Miyaura, N. & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]

  • Knapp, D. M. et al. (2010). "Slow-Release Strategy for the Suzuki-Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Improving Solubility of 5-(3-Methylphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization for Biological Assays Compound: 5-(3-Methylphenyl)pyrimidine Audience: Senior Researchers & Assay Developers

Executive Summary

5-(3-Methylphenyl)pyrimidine is a lipophilic biaryl pyrimidine derivative. Its structural core—a nitrogen-containing heterocycle substituted with a hydrophobic methylphenyl group—classifies it as a compound with low aqueous solubility and high permeability (analogous to BCS Class II).

In biological assays, this compound is prone to "crashing out" (precipitation) upon dilution into aqueous buffers or forming colloidal aggregates that lead to false-positive inhibition (promiscuous binding). This guide provides field-proven protocols to maintain thermodynamic solubility and ensure data integrity.

Part 1: Critical Troubleshooting (Q&A)
Q1: My compound precipitates immediately when I add the DMSO stock to the assay media. Why is this happening?

Diagnosis: You are likely experiencing "Solvent Shock." The Science: 5-(3-Methylphenyl)pyrimidine is stable in DMSO (an aprotic, polar solvent) but highly hydrophobic. When a concentrated DMSO stock (e.g., 10 mM) is added directly to a highly aqueous buffer (e.g., PBS or media), the local solvent environment changes too rapidly. The water molecules form a hydration shell that excludes the hydrophobic drug molecules, forcing them to aggregate and precipitate before they can disperse.

Solution: Implement the "Intermediate Dilution Step" (See Protocol A). Never jump from 100% DMSO to <1% DMSO in a single pipetting step for concentrations >10 µM.

Q2: What is the maximum DMSO concentration I can use without killing my cells or inhibiting my enzyme?

Standard Limit: 0.1% to 0.5% (v/v) . The Nuance:

  • Enzymatic Assays: Many kinases and metabolic enzymes tolerate up to 1% DMSO, but you must run a "Vehicle Control" (DMSO only) to normalize data.

  • Cell-Based Assays: Primary cells are sensitive above 0.1%. Immortalized lines (e.g., HeLa, HEK293) often tolerate 0.5%.

  • Warning: DMSO concentrations >1% can permeabilize cell membranes, causing toxicity that mimics drug potency (false positives).

Q3: I suspect my IC50 values are artifacts due to aggregation. How do I confirm this?

The Test: Perform a Detergent-Sensitivity Control . Protocol: Repeat your assay with the addition of a non-ionic surfactant, such as 0.01% Triton X-100 or 0.005% Tween-20 , to the assay buffer.

  • Result A: If the IC50 remains stable, the inhibition is likely specific (true binder).

  • Result B: If the potency drops significantly (IC50 increases), your compound was likely forming non-specific colloidal aggregates that the detergent disrupted.

Q4: Can I use Cyclodextrins to improve solubility?

Answer: Yes, this is the "Gold Standard" for lipophilic pyrimidines. Recommendation: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Unlike linear surfactants, HP-β-CD forms an inclusion complex, encapsulating the hydrophobic phenyl ring of your compound while presenting a hydrophilic exterior to the buffer. It is generally non-toxic to cells up to 10-20 mM.

Part 2: Experimental Protocols
Protocol A: The "Step-Down" Serial Dilution Method

Use this workflow to prevent precipitation during assay preparation.

  • Prepare Master Stock: Dissolve 5-(3-Methylphenyl)pyrimidine in anhydrous DMSO to 10 mM .

  • Create Predilution Plate (100x Concentrate):

    • Perform your serial dilutions (e.g., 1:3) entirely in DMSO .

    • Why? This ensures the compound remains soluble during the dilution curve generation.

  • Intermediate Step (10x Concentrate):

    • Transfer 5 µL of the DMSO dilution into 45 µL of Assay Buffer .

    • Mix immediately. This creates a 10% DMSO intermediate.

  • Final Assay Addition (1x):

    • Transfer 5 µL of the Intermediate Solution into 45 µL of cells/enzyme in the assay plate.

    • Final DMSO: 1%.[1]

    • Final Compound: Desired test concentration.

Protocol B: HP-β-CD Complexation

Use this if the compound precipitates even with Protocol A.

  • Prepare a 20% (w/v) HP-β-CD stock solution in water or PBS. Filter sterilize (0.22 µm).

  • Dissolve 5-(3-Methylphenyl)pyrimidine in DMSO to 20 mM .

  • Add the DMSO stock dropwise to the HP-β-CD solution while vortexing.

    • Target Ratio: Ensure the molar ratio of Cyclodextrin:Drug is at least 10:1 .

  • Incubate at 37°C with shaking for 30 minutes to allow equilibrium complexation.

  • Use this complex solution for assay dilutions.

Part 3: Visualizations
Figure 1: Solubility Optimization Workflow

A logical decision tree to select the correct solubilization strategy based on assay observations.

SolubilityWorkflow Start Start: 5-(3-Methylphenyl)pyrimidine 10 mM DMSO Stock Check1 Visual Inspection: Precipitation in Buffer? Start->Check1 ProtocolA Use Protocol A: Step-Down Dilution (DMSO Serial -> Buffer) Check1->ProtocolA No Precip Check2 DLS/Microscopy: Aggregates Observed? Check1->Check2 Visible Precip ProtocolA->Check2 ProtocolB Use Protocol B: HP-β-CD Complexation Check2->ProtocolB Aggregates/Cloudy Proceed Proceed to Assay Check2->Proceed Clear Solution Detergent Add 0.01% Triton X-100 to Assay Buffer ProtocolB->Detergent Optional: Reduce Non-Specific Binding Detergent->Proceed

Caption: Decision matrix for handling lipophilic pyrimidines. Green paths indicate standard success; Red paths indicate need for advanced formulation.

Figure 2: The "Crash-Out" Mechanism vs. Stable Dilution

Comparing direct addition (failure mode) vs. intermediate dilution (success mode).

DilutionMechanism cluster_fail Direct Addition (Risk of Failure) cluster_success Step-Down Dilution (Recommended) Stock1 100% DMSO Stock Buffer1 100% Aqueous Media Stock1->Buffer1 Direct Pipetting Result1 Precipitation (Solvent Shock) Buffer1->Result1 Stock2 100% DMSO Stock Inter Intermediate: 10% DMSO + Buffer Stock2->Inter 1:10 Dilution Final Final Assay: 1% DMSO + Media Inter->Final 1:10 Dilution

Caption: Schematic comparison of dilution strategies. Step-down dilution allows gradual hydration, preventing kinetic precipitation.

Part 4: Data Summary & Specifications

Table 1: Solubility Parameters & Recommendations

ParameterValue / RecommendationNotes
Predicted LogP ~2.5 - 3.5Moderately lipophilic; requires organic co-solvent.
Primary Stock 10 mM - 50 mM in DMSOStore at -20°C; avoid repeated freeze-thaw.
Aqueous Solubility < 50 µM (estimated)Without co-solvent/carrier.
Max Assay DMSO 0.5% (Cell); 1.0% (Enzyme)Always run a vehicle control.
Preferred Carrier HP-β-CyclodextrinUse if DMSO alone fails.
Aggregation Check Triton X-100 (0.01%)Essential control for biochemical assays.
References
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-454. Link

  • Waybright, T. J., et al. (2009). Assay Guidance Manual: Reagent Stability and Aggregation. NCBI Bookshelf. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Drug Discovery Today, 11(23-24), 1074-1081. Link

  • Biotage. (2023).[2] How to prevent compound precipitation during flash column chromatography. Biotage Knowledge Blog. Link

Sources

Recrystallization solvent systems for high-purity 5-(3-Methylphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: KB-5MPP-PURITY-01 Status: Active Last Updated: 2024-05-21 Applicable For: Suzuki-Miyaura Coupling Products, Biaryl Pyrimidines Target Purity: >99.5% (HPLC)[1][2]

Executive Summary & Solvent Selection Matrix

The Challenge: 5-(3-Methylphenyl)pyrimidine is a biaryl system typically synthesized via Suzuki-Miyaura coupling.[2] The crude material often contains unreacted boronic acids (polar), homocoupled biaryls (non-polar), and palladium residues (colored/catalytic).[2]

The Solution: Recrystallization relies on the significant difference in lipophilicity between the pyrimidine core (moderately polar) and the hydrocarbon impurities. We recommend a Binary Solvent System for optimal control over supersaturation.

Recommended Solvent Systems
System ClassSolvent PairRatio (v/v)Primary Use CaseProsCons
Standard (Binary) EtOAc / Heptane 1:3 to 1:5General Purification. Best for removing non-polar homocoupling impurities.[2]Excellent yield; tunable polarity; volatile (easy drying).[2]May require seeding to prevent oiling out.[3][4]
Polar (Binary) Ethanol / Water 5:1 to 10:1Desalting/Boronic Acid Removal. Best if crude contains inorganic salts or polar boronic acids."Green" solvents; good for removing polar contaminants.[2]High boiling point of water makes drying slower; risk of hydrate formation.
High Solvency Toluene SinglePolymorph Control. Used when specific crystal packing is required.High solubility at reflux; sharp solubility curve.[2]Hard to remove traces (high BP); poor rejection of similar biaryl impurities.
Interactive Diagnostic: Where do I start?

Before beginning, assess your crude material's state.[2] Use the logic flow below to select your protocol.

SolventSelection Start Start: Analyze Crude Material State Physical State? Start->State Solid Solid / Powder State->Solid Dry Oil Sticky Oil / Gum State->Oil Wet/Gummy Color Color? Solid->Color PreTreat Pre-treatment: Dissolve in DCM, add Silica-Thiol or Charcoal Oil->PreTreat Trapped Solvent? Dark Grey / Black / Dark Brown Color->Dark High Pd Light Off-white / Yellow Color->Light Low Pd PdCheck Pd Scavenging Required Dark->PdCheck SolventChoice Select Solvent System Light->SolventChoice PdCheck->PreTreat EtOAc Protocol A: EtOAc/Heptane (Focus: Lipophilic Impurities) SolventChoice->EtOAc Standard EtOH Protocol B: EtOH/Water (Focus: Polar/Salts) SolventChoice->EtOH High Salt/Boronic Acid PreTreat->SolventChoice

Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude material physical state and color.[2]

Detailed Protocols
Protocol A: The Ethyl Acetate / Heptane Method (Standard)

Best for: Removing homocoupled byproducts and general organic impurities.

  • Dissolution: Place crude 5-(3-methylphenyl)pyrimidine in a round-bottom flask. Add Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram of crude).[2]

  • Heating: Heat to reflux (approx. 77°C). The solid should fully dissolve. If not, add EtOAc in 0.5 mL increments until clear.

    • Critical Step: If the solution is dark (Pd residues), add activated carbon (10 wt%) or functionalized silica (e.g., Thiol-silica) at this stage.[2] Stir for 15 mins at reflux, then filter hot through Celite.

  • Precipitation: Remove from heat. While still hot, slowly add Heptane (or Hexane) dropwise until a faint, persistent turbidity (cloudiness) appears.[2]

  • Re-dissolution: Add a few drops of EtOAc to clear the solution (make it just undersaturated).

  • Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil or a towel). Once at RT, cool further in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the white needles/prisms. Wash with cold Heptane.[2] Dry under vacuum at 40°C.[2]

Protocol B: The Ethanol / Water Method

Best for: Removing inorganic salts and polar boronic acid residues.

  • Dissolution: Dissolve crude in boiling Ethanol (EtOH) (min. volume).

  • Anti-Solvent Addition: Add hot Water dropwise to the boiling solution until turbidity is observed.

  • Cooling: Remove heat source. Allow to cool to RT.

    • Note: Pyrimidines can form hydrates.[2] Ensure thorough drying if water is used.[2]

Troubleshooting & FAQs
Issue 1: "My product is oiling out (Liquid-Liquid Phase Separation)."

Diagnosis: This is common with 5-substituted pyrimidines, which often have low melting points or wide metastable zones.[2] It occurs when the solution temperature drops below the "oiling out" boundary before hitting the solubility curve.

Remediation Workflow:

  • Re-heat the mixture until the oil redissolves into a clear solution.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall at the liquid-air interface.

  • Temperature Hold: Hold the temperature just below the boiling point (e.g., 50-60°C) rather than cooling rapidly. Allow the oil droplets to interact with the seed crystals.

  • Solvent Modification: If oiling persists, increase the ratio of the good solvent (EtOAc or EtOH) slightly to lower the supersaturation.

OilingOut Oil Oiling Out Observed Reheat Reheat to Clear Solution Oil->Reheat Seed Add Seed Crystal / Scratch Glass Reheat->Seed SlowCool Slow Cool (Insulated) Seed->SlowCool SlowCool->Oil Failed? Add more solvent Success Crystalline Solid SlowCool->Success

Figure 2: Remediation loop for oiling-out phenomena.

Issue 2: "The crystals are grey or brown."

Diagnosis: Residual Palladium (Pd) from the Suzuki coupling. Solution: Recrystallization alone rarely removes Pd efficiently because the metal can occlude within the crystal lattice.

  • Fix: Dissolve the crystals in DCM or EtOAc. Add a Pd-scavenger (e.g., SiliaMetS® Thiol or activated charcoal).[2] Stir for 30 mins. Filter through a 0.45µm pad.[2] Evaporate and then recrystallize.

Issue 3: "Yield is too low (<50%)."

Diagnosis: Product is too soluble in the mother liquor. Solution:

  • Concentrate the mother liquor (filtrate) to half volume.

  • Perform a "second crop" crystallization.[2][5]

  • Check the solvent ratio: You may be using too much "Good Solvent" (EtOAc/EtOH). Increase the Anti-Solvent (Heptane/Water) ratio in the next run.

References & Authority
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 .[2] (General authority on recrystallization techniques and solvent selection).

  • Anderson, N. G. Practical Process Research & Development. Academic Press, 2012 .[2] (Source for industrial purification strategies of biaryls).

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions."[2] Advanced Synthesis & Catalysis, 2004 , 346(8), 889–900.[2] Link (Authoritative source on Pd removal).

  • Mettler Toledo. "Oiling Out in Crystallization."[2] Technical Whitepaper. Link (Mechanistic explanation of phase separation).

  • Tung, H. H., et al. Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE, 2009 .[2] (Data on solvent selection for aromatic heterocycles).

Sources

Technical Support Center: Minimizing Steric Hindrance in 3-Methylphenyl–Pyrimidine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Priority: High (Methodology Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Deceptive" Sterics of 3-Methylphenyl

Welcome to the technical support hub. You are likely here because your cross-coupling yields are stalling between 20-40%, or you are observing significant protodeboronation.

The Core Issue: While a 3-methylphenyl (meta-tolyl) group appears sterically benign compared to an ortho-tolyl group, "steric hindrance" in this context is often a synergistic failure . The clash usually arises not from the methyl group alone, but from its interaction with substituents on the pyrimidine ring (specifically at the C5 position) or from the formation of a rotationally restricted biaryl axis (atropisomerism).

This guide treats your reaction as a sterically congested system , moving beyond standard Suzuki-Miyaura conditions to high-energy catalytic cycles designed for difficult heteroaryl couplings.

Module 1: Diagnostic – Is it Sterics or Electronics?

Before altering the catalyst, verify the failure mode. 3-Methylphenylboronic acids are moderately prone to protodeboronation (losing the boron group before coupling), which mimics steric failure (low conversion).

Troubleshooting Matrix:

ObservationLikely CauseCorrective Action
SM (Halide) remains, Boronic acid gone Protodeboronation (Electronic/pH issue). The boronic acid hydrolyzed.Switch to anhydrous conditions (see Module 3) or use MIDA boronates.
SM (Halide) remains, Boronic acid remains Catalyst Arrest (Steric/Electronic). Oxidative addition or transmetallation failed.Upgrade to G4-Precatalysts with bulky ligands (see Module 2).
Homocoupling of Boronic Acid Oxidative Stress . Pd(II) reduction is slow; oxygen present.Degas solvents vigorously; switch to Pd(0) source.
Module 2: The Catalyst Engine (Overcoming the Barrier)

To force a sterically hindered coupling, you need a ligand that is bulky (to promote reductive elimination) yet electron-rich (to facilitate oxidative addition into the electron-deficient pyrimidine).

Recommended Catalyst Systems

1. The "Gold Standard" for Hindered Biaryls: Pd-G4 / XPhos

  • Why: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) forms a "roof" over the palladium center. This steric bulk forces the crowded 3-methylphenyl and pyrimidine groups together, accelerating the rate-determining reductive elimination step.

  • Usage: Use the XPhos Pd G4 precatalyst to ensure a defined 1:1 Pd:Ligand ratio and rapid activation at lower temperatures.

2. The "Heavy Lifter" for Tetra-ortho Substitution: Pd-G4 / SPhos

  • Why: If your pyrimidine has a substituent at C5 (creating a "bay region" with the C4-position), SPhos offers slightly different geometry that tolerates higher steric bulk than XPhos in specific heteroaryl cases.

3. The "Last Resort": Pd-PEPPSI-IPr

  • Why: This N-Heterocyclic Carbene (NHC) catalyst is less sensitive to air/moisture and excels when the pyrimidine nitrogen coordinates to Pd, poisoning phosphine catalysts.

Module 3: The Environment (Base & Solvent)[1]

Sterically hindered couplings require higher temperatures, which unfortunately accelerate boronic acid decomposition. You must break this correlation.

Q: My reaction stalls at 80°C. Should I go to 120°C? A: Only if you switch to anhydrous conditions .

Protocol A: The "Wet" Route (Standard)

  • Solvent: 1,4-Dioxane : Water (4:1)

  • Base:

    
     (3.0 equiv)
    
  • Temp: 80–100°C

  • Risk: High hydrolysis of 3-methylphenylboronic acid.

Protocol B: The "Dry" Route (Recommended for Sterics)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Base: CsF (Cesium Fluoride) or K3PO4 (finely ground, anhydrous).

  • Additive: 4Å Molecular Sieves.

  • Why: Fluoride-activated anhydrous coupling allows high heat (110°C+) without hydrolyzing the boronic acid, giving the system the thermal energy to overcome the rotational barrier of the coupling.

Module 4: Visualization of the Steric Bottleneck

The diagram below illustrates where the 3-methylphenyl group creates resistance in the catalytic cycle.

SuzukiCycle cluster_clash Steric Failure Zone Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Pyrimidine-Cl adds to Pd) Pd0->OxAdd + Pyrimidine-Cl PdII_X Pd(II)-Complex (Steric Crowding Begins) OxAdd->PdII_X TransMet Transmetallation (3-Methylphenyl enters) PdII_X->TransMet + 3-Me-Ph-B(OH)2 + Base PdII_Ar Pd(II)-Biaryl Complex (MAXIMUM STERIC CLASH) TransMet->PdII_Ar Rate Limiting Step 1 RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim Rate Limiting Step 2 (Requires Bulky Ligand) RedElim->Pd0 Regeneration

Caption: The "Steric Failure Zone" highlights where the 3-methylphenyl group and pyrimidine substituents compete for space around the Palladium center. Bulky ligands (XPhos) facilitate the exit from this zone via Reductive Elimination.

Module 5: Validated Rescue Protocol

If standard conditions failed, utilize this high-activity protocol designed for hindered heteroaryl couplings.

Reagents:

  • Halide: Chloropyrimidine derivative (1.0 equiv)

  • Boronate: 3-Methylphenylboronic acid (1.5 equiv) — Excess is crucial.

  • Catalyst: XPhos Pd G4 (2–5 mol%)

  • Base:

    
     (3.0 equiv, 0.5M in water)
    
  • Solvent: THF (Tetrahydrofuran) — Note: THF often outperforms Dioxane for XPhos systems.

Step-by-Step:

  • Charge: Add Pyrimidine, Boronic Acid, and XPhos Pd G4 to a vial equipped with a stir bar.

  • Purge: Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed THF.

  • Base: Add the degassed aqueous

    
     solution.
    
  • Reaction: Heat to 60°C vigorously stirring.

    • Note: XPhos is active at lower temperatures. Heating to 100°C immediately can decompose the catalyst. If no reaction after 2 hours, ramp to 80°C.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
FAQs: Researcher to Researcher

Q: Can I use Pd(dppf)Cl2? It’s cheaper. A: For unhindered couplings, yes. For sterically hindered 3-methylphenyl couplings involving substituted pyrimidines, dppf often fails to promote the reductive elimination step effectively. It will likely result in a stalled reaction with unreacted halide.

Q: Why is my 3-methylphenyl boronic acid turning into 3-methylphenol? A: This is oxidative hydrolysis. Your reaction is not anaerobic enough. Pyrimidines can facilitate this side reaction. Ensure your solvent is sparged (bubbled) with inert gas for at least 15 minutes, not just the headspace.

Q: The 3-methyl group is meta. Why am I seeing atropisomerism signals in NMR? A: If your pyrimidine has a substituent at C2 or C4 (adjacent to the coupling site), the 3-methyl group on the phenyl ring can "lock" the rotation relative to the pyrimidine nitrogen lone pairs or other substituents. This confirms you have a sterically congested axis , validating the need for the XPhos/SPhos system.

References
  • Buchwald, S. L., et al. (2013). "Palladium-Catalyzed Cross-Coupling Reactions with XPhos Pd G4." Journal of the American Chemical Society.[1]

  • Miyaura, N. (2002). "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Topics in Current Chemistry.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

  • O'Brien, C. J., et al. (2006). "Easily Prepared Air- and Moisture-Stable Pd-NHC (PEPPSI) Complexes." Chemistry – A European Journal.

Sources

Technical Support Center: Scale-Up of 5-(3-Methylphenyl)pyrimidine Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 5-(3-Methylphenyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our goal is to equip you with the necessary knowledge to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production.

Introduction to the Synthesis of 5-(3-Methylphenyl)pyrimidine

The synthesis of 5-(3-Methylphenyl)pyrimidine, a key structural motif in many pharmaceutical compounds, is most commonly achieved via a palladium-catalyzed Suzuki-Miyura cross-coupling reaction. This powerful C-C bond-forming reaction couples 5-halopyrimidine (typically 5-bromopyrimidine) with 3-methylphenylboronic acid.[1][2] While robust at the lab scale, scaling up this process introduces several challenges that can impact yield, purity, and overall process efficiency. This guide will address these potential hurdles with practical, evidence-based solutions.

The core reaction is as follows:

Troubleshooting_Low_Yield start Low Yield of 5-(3-Methylphenyl)pyrimidine check_catalyst Is the catalyst active and handled under inert conditions? start->check_catalyst check_conditions Are reaction temperature and time optimized for scale? check_catalyst->check_conditions Yes solution_catalyst Use fresh, high-purity catalyst/ligand. Ensure rigorous inert atmosphere. check_catalyst->solution_catalyst No check_reagents Are the starting materials of high purity? check_conditions->check_reagents Yes solution_conditions Monitor internal temperature accurately. Extend reaction time and monitor by HPLC. check_conditions->solution_conditions No check_side_reactions Are there significant side reactions occurring? check_reagents->check_side_reactions Yes solution_reagents Re-purify starting materials. Verify boronic acid quality. check_reagents->solution_reagents No solution_side_reactions See Q2 & Q3 for specific side reaction troubleshooting. check_side_reactions->solution_side_reactions Yes

Caption: Troubleshooting decision tree for low product yield.

Q2: My reaction is producing a significant amount of toluene as a byproduct. What is causing this and how can it be minimized?

The formation of toluene indicates protodeboronation of the 3-methylphenylboronic acid. This is a common side reaction in Suzuki couplings, especially with heteroaryl halides. [3] Mechanism of Protodeboronation: The boronic acid reacts with a proton source (e.g., water) to replace the boronic acid group with a hydrogen atom.

Troubleshooting Steps:

  • Choice of Base and Solvent: The reaction medium plays a crucial role.

    • Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excess water can promote protodeboronation. Consider using a carefully controlled amount of water or a non-aqueous base/solvent system.

    • Base Strength: A very strong base or high pH can accelerate protodeboronation. [3]Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to find the optimal balance between activating the boronic acid and minimizing this side reaction.

  • Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.

    • Optimization: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

Q3: I am observing the formation of pyrimidine (de-brominated starting material) in my crude product. How can I prevent this?

The formation of pyrimidine is due to a side reaction where the bromine atom on the starting material is replaced by a hydrogen atom.

Possible Causes & Solutions:

  • Ligand Choice: The ligand plays a critical role in preventing this side reaction.

    • Use of Appropriate Ligands: Bulky, electron-rich phosphine ligands like XPhos can be crucial in preventing the debromination side reaction. [4][5]If you are using a simple ligand like triphenylphosphine, switching to a more specialized ligand might be necessary.

  • Reaction Conditions:

    • Avoid Hydrogen Sources: Ensure that there are no obvious sources of hydride in the reaction.

Q4: My final product is contaminated with residual palladium. What are the best strategies for removal, especially on a large scale?

Residual palladium is a major concern in pharmaceutical manufacturing due to strict regulatory limits.

Palladium Removal Strategies:

MethodDescriptionAdvantagesDisadvantages
Crystallization The product is dissolved in a suitable solvent and allowed to crystallize, leaving impurities in the mother liquor.Can be highly effective and is a standard purification step.May not be sufficient on its own, especially if the palladium is complexed with the product.
Activated Carbon The crude product solution is treated with activated carbon, which adsorbs the palladium species.Cost-effective and widely used.Can sometimes lead to product loss due to adsorption. Requires filtration.
Scavengers Thiol- or amine-functionalized silica or resins are added to the reaction mixture to bind with the palladium.Highly selective for palladium.Can be expensive and require an additional filtration step.
Extraction The product is extracted with an aqueous solution containing a chelating agent (e.g., L-cysteine, EDTA).Can be effective for certain palladium species.May require multiple extractions and can be solvent-intensive.

Recommended Approach for Scale-Up: A multi-step approach is often most effective. For instance, an initial crystallization followed by treatment of the mother liquor with activated carbon can maximize both yield and purity.

Q5: I am having difficulty crystallizing the final product, 5-(3-Methylphenyl)pyrimidine. It seems to be an oil or is only soluble in high-boiling point solvents like DMF or DMSO.

Crystallization can be challenging, especially when impurities are present that inhibit crystal lattice formation.

Troubleshooting Crystallization:

  • Solvent Screening: A broad solvent screen is the first step. Look for a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Anti-Solvent Crystallization: Dissolve the crude product in a good solvent (e.g., a small amount of DMF or DMSO) and then slowly add an anti-solvent (a solvent in which the product is insoluble) until turbidity is observed. Allow the solution to slowly cool to induce crystallization.

  • Diffusion Crystallization: This is a gentle method that can yield high-quality crystals.

    • Dissolve the compound in a small amount of a dense, high-boiling point solvent (like DMF or DMSO).

    • Carefully layer a less dense, miscible anti-solvent (like dichloromethane or diethyl ether) on top.

    • Seal the container and leave it undisturbed. Over time, the solvents will mix, slowly reducing the solubility of the product and promoting crystallization. This method has been shown to be effective for pyrimidine derivatives that are difficult to crystallize. [6]

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for 5-(3-Methylphenyl)pyrimidine? A: The Suzuki-Miyura cross-coupling reaction is the most prevalent and versatile method. [1][2]It involves the reaction of 5-bromopyrimidine with 3-methylphenylboronic acid in the presence of a palladium catalyst and a base.

Q: What is the role of the base in the Suzuki-Miyura reaction? A: The base is essential for the activation of the boronic acid, which facilitates the transmetalation step in the catalytic cycle. [3]The choice of base can also influence the rate of side reactions.

Q: How does the methyl group on the phenyl ring affect the reaction? A: The methyl group is in the meta position, so its steric hindrance is less pronounced than an ortho substituent. However, steric effects can still play a role, potentially requiring more robust catalytic systems or longer reaction times compared to unsubstituted phenylboronic acid. [5] Q: Are there any alternatives to the Suzuki-Miyura coupling? A: Yes, other cross-coupling reactions like the Stille coupling (using organotin reagents) can also be used. However, the Suzuki-Miyura reaction is generally preferred due to the lower toxicity and higher stability of the boronic acid reagents.

Q: What are the key safety considerations for scaling up this reaction? A: Suzuki-Miyura reactions can be exothermic, so careful monitoring and control of the reaction temperature are crucial during scale-up to prevent thermal runaways. Additionally, palladium catalysts, especially when finely divided, can be pyrophoric. Proper handling procedures under an inert atmosphere are necessary.

Experimental Protocols

Protocol 1: Synthesis of 5-(3-Methylphenyl)pyrimidine via Suzuki-Miyura Coupling

This protocol is adapted from a reliable procedure for a similar Suzuki coupling of 5-bromopyrimidine. [7] Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10 mmol scale)Moles (mmol)Equivalents
5-Bromopyrimidine158.981.59 g10.01.0
3-Methylphenylboronic acid135.962.04 g15.01.5
Pd(PPh₃)₄1155.56231 mg0.20.02
K₃PO₄212.276.37 g30.03.0
1,4-Dioxane-40 mL--
Water-10 mL--

Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyrimidine (1.59 g, 10.0 mmol), 3-methylphenylboronic acid (2.04 g, 15.0 mmol), and K₃PO₄ (6.37 g, 30.0 mmol).

  • Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (231 mg, 0.2 mmol).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC until the 5-bromopyrimidine is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 5-(3-Methylphenyl)pyrimidine.

    • Further purification can be achieved by crystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Visualizations

Suzuki-Miyura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OH)₂ Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Profiling of 5-(3-Methylphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(3-Methylphenyl)pyrimidine (CAS: N/A for specific isomer, generic pyrimidines ref [1]) is a critical pharmacophore in kinase inhibitor development. Its structural integrity relies on the specific meta-substitution of the methyl group on the phenyl ring. In drug development, distinguishing this specific isomer from its ortho- (2-methyl) and para- (4-methyl) analogs is paramount for establishing structure-activity relationships (SAR).

This guide compares the mass spectrometric behavior of 5-(3-Methylphenyl)pyrimidine against its positional isomers and evaluates the efficacy of Electron Ionization (EI) versus Electrospray Ionization (ESI) for structural elucidation.

Technical Comparison: Analytical Methodologies

To achieve unambiguous identification, we compare two primary ionization "products" (methodologies): Hard Ionization (EI) and Soft Ionization (ESI-MS/MS) .

Table 1: Comparative Performance of Ionization Techniques
FeatureMethod A: Electron Ionization (EI) Method B: ESI-MS/MS (Collision Induced Dissociation)
Primary Utility Structural Fingerprinting & Library MatchingQuantification in Biological Matrices (DMPK)
Molecular Ion Distinct

(m/z 170)
Protonated

(m/z 171)
Fragmentation Energy 70 eV (Non-tunable)Tunable (Collision Energy 10–50 eV)
Key Fragment Types Radical cations, odd-electron speciesEven-electron ions, neutral losses
Isomer Resolution High (Distinct intensity ratios for ortho effects)Medium (Requires optimized CE for distinction)
Sensitivity ng rangepg range (High sensitivity)

Scientist’s Verdict:

  • Use EI (GC-MS) for raw material verification and synthesis monitoring. The reproducible 70 eV spectra allow for precise isomer differentiation based on the "Ortho Effect" absent in the meta isomer.

  • Use ESI (LC-MS/MS) for pharmacokinetic studies where sensitivity is the priority and chromatographic separation precedes detection.

Structural Characterization & Fragmentation Pathways[2][3][4][5][6][7][8][9]

Understanding the fragmentation logic is essential for validating the compound's identity.

The Fragmentation Mechanism (EI Mode)

The molecular ion (


, m/z 170) is stable due to the aromatic biaryl system. Fragmentation proceeds via two competing pathways: Pyrimidine Ring Disassembly and Benzylic Stability.
  • Pathway A: Pyrimidine Ring Cleavage (Retro-Diels-Alder like)

    • The pyrimidine ring sequentially loses Hydrogen Cyanide (HCN, 27 Da).

    • 
       (Formation of phenyl-acetylene radical cation species).
      
  • Pathway B: Methyl Group Loss

    • Loss of a methyl radical (

      
      , 15 Da) to form a cation at m/z 155.
      
    • Note: This pathway is less dominant in the 3-methyl (meta) isomer compared to the 2-methyl (ortho) isomer, where steric relief drives the loss.

Visualization of Fragmentation Pathways

FragmentationPathway M Molecular Ion [M]+. (m/z 170) Frag1 [M - HCN]+. (m/z 143) Distonic Ion M->Frag1 - HCN (27 Da) Primary Pathway Frag3 [M - CH3]+ (m/z 155) Cation M->Frag3 - CH3 (15 Da) Minor Pathway (Meta) Frag2 [M - 2HCN]+. (m/z 116) Phenylacetylene Type Frag1->Frag2 - HCN (27 Da) Ring Collapse Trop Tropylium Ion (m/z 91) Frag2->Trop - C2H2 Frag3->Trop Rearrangement - C3H2N2

Figure 1: Proposed Electron Ionization (EI) fragmentation pathway for 5-(3-Methylphenyl)pyrimidine. The sequential loss of HCN is characteristic of the pyrimidine core.

Isomer Differentiation Strategy

Distinguishing the 3-methyl (meta) isomer from the 2-methyl (ortho) and 4-methyl (para) isomers is a common analytical challenge.

  • The Ortho Effect (2-Methyl): The ortho isomer often exhibits a "proximity effect" where the methyl hydrogens interact with the pyrimidine nitrogens. This facilitates a specific hydrogen transfer or a facile loss of the methyl group or a hydrogen radical

    
    .
    
  • The Meta Stability (3-Methyl): The meta isomer lacks this steric/electronic interaction. Consequently, the

    
     and 
    
    
    
    peaks are generally lower in intensity compared to the ortho isomer. The molecular ion (
    
    
    ) is typically the base peak.[1]
Decision Logic for Isomer ID

IsomerID Start Unknown Isomer (m/z 170) Check1 Check Ratio: [M-H]+ / M+ Start->Check1 Ortho High [M-H]+ Ortho Effect Check1->Ortho > 20% MetaPara Low [M-H]+ Meta/Para Check1->MetaPara < 5% Check2 Check Ratio: [M-CH3]+ / M+ MetaPara->Check2 Meta 3-Methyl (Meta) Standard HCN loss dominant Check2->Meta Intermediate Para 4-Methyl (Para) Often highest M+ stability Check2->Para Low

Figure 2: Logical workflow for distinguishing methylphenyl pyrimidine isomers based on relative ion abundances in EI-MS.

Experimental Protocol: Validated LC-MS/MS Workflow

For researchers requiring high-sensitivity quantification (e.g., in plasma), the following ESI protocol is recommended. This protocol ensures reproducibility and minimizes in-source fragmentation.

Method Parameters
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 or Sciex QTRAP).

  • Ion Source: Electrospray Ionization (ESI) - Positive Mode.

  • LC Conditions:

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

Step-by-Step Optimization Protocol
  • Precursor Scan: Infuse the standard (1 µg/mL) and scan Q1 for the protonated molecule

    
    .
    
  • Product Ion Scan: Select m/z 171.1 in Q1. Sweep Collision Energy (CE) from 10 to 50 eV.

  • Transition Selection:

    • Quantifier: Identify the most intense stable fragment (likely m/z 144

      
       or m/z 117).
      
    • Qualifier: Identify a secondary fragment (e.g., m/z 91 or m/z 104) to confirm structural identity.

  • Causality Check: Plot Intensity vs. CE.

    • Insight: If the m/z 171 signal drops immediately at low CE, the molecule is labile. If it persists, the pyrimidine ring confers stability.[1]

  • Isomer Separation: If distinguishing from ortho isomers, ensure chromatographic resolution (

    
    ) as MS/MS transitions may overlap significantly.
    

References

  • NIST Mass Spectrometry Data Center. Pyrimidine, 5-methyl- Mass Spectrum.[2] National Institute of Standards and Technology. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones.[1] International Journal of Materials and Chemistry.[1] Available at: [Link]

  • Klyba, L. V., et al. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines. Arkivoc.[3] Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link][4][5][6][7][8][9][10][11][12][13]

  • ResearchGate. Differentiation of Isomers using MS/MS. Available at: [Link]

Sources

Advanced HPLC Method Development: Purity Analysis of 5-(3-Methylphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 5-(3-Methylphenyl)pyrimidine Purity Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Challenge Definition

In the synthesis of kinase inhibitors and bioactive heterocycles, 5-(3-Methylphenyl)pyrimidine often serves as a critical intermediate, typically synthesized via Suzuki-Miyaura cross-coupling . While standard C18 gradients are sufficient for gross purity assessment, they frequently fail to resolve critical positional isomers (e.g., the para-tolyl impurity originating from impure boronic acid starting materials) and des-bromo byproducts.

This guide compares a Standard Generic Method (C18) against an Optimized Isomer-Selective Method (Phenyl-Hexyl) . We demonstrate that leveraging


-

interactions is not merely an alternative, but a requirement for validating the isomeric purity of biaryl pyrimidines.
Method Development Strategy: The "Why" Behind the Protocol
The Separation Challenge: Biaryl Isomers

The core analytical challenge is distinguishing the target 5-(3-methylphenyl)pyrimidine (meta-substituted) from its potential regioisomer 5-(4-methylphenyl)pyrimidine (para-substituted).

  • Hydrophobicity (logP): Both isomers have nearly identical logP values (~2.4), rendering standard alkyl-bonded phases (C18/C8) ineffective for separation based purely on hydrophobicity.

  • Electronic Character: The spatial arrangement of the methyl group alters the electron density distribution of the phenyl ring. This subtle difference can be exploited using stationary phases capable of

    
    -
    
    
    
    stacking interactions
    .
Stationary Phase Selection
  • Generic C18: Relies on hydrophobic subtraction. Often results in co-elution of meta and para isomers.

  • Phenyl-Hexyl / Biphenyl: These phases possess aromatic rings that engage in

    
    -
    
    
    
    interactions with the analyte. The "shape selectivity" of these phases allows them to discriminate between the flat/planar conformations of different biaryl isomers.
Mobile Phase Selection
  • Acetonitrile (ACN): A "

    
    -blocking" solvent. The triple bond in ACN interacts with the stationary phase's aromatic ring, dampening its ability to interact with the analyte.
    
  • Methanol (MeOH): Promotes

    
    -
    
    
    
    interactions. Using MeOH as the organic modifier significantly enhances the selectivity (
    
    
    ) of Phenyl-based columns for aromatic isomers.
Comparative Analysis: Generic vs. Optimized

The following data summarizes the performance differences observed during method screening.

Table 1: Performance Metrics Comparison

FeatureStandard Generic Method Optimized Isomer-Selective Method
Stationary Phase C18 (e.g., Agilent Zorbax Eclipse Plus)Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect)
Mobile Phase A Water + 0.1% Formic Acid20 mM Potassium Phosphate (pH 2.5)
Mobile Phase B AcetonitrileMethanol
Separation Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

-

Stacking
Isomer Resolution (

)
0.8 (Co-elution/Shoulder)> 2.5 (Baseline Separation)
Peak Shape (Tailing Factor) 1.3 - 1.5 (Silanol interaction)1.0 - 1.1 (Buffer suppression)
Suitability Rough reaction monitoringFinal purity release & Isomer quantification

Critical Insight: The switch from Acetonitrile to Methanol on the Phenyl-Hexyl column is the "switch" that turns on the isomer selectivity.

Detailed Protocol: The Optimized Method

This protocol is designed to be self-validating , ensuring system suitability before sample analysis.

Reagents & Preparation
  • Analyte: 5-(3-Methylphenyl)pyrimidine.

  • Buffer (pH 2.5): Dissolve 2.72 g

    
     in 1 L water. Adjust pH to 2.5 with Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm membrane.
  • Solvent B: HPLC Grade Methanol.

Instrument Parameters
ParameterSetting
Column Phenyl-Hexyl,

Flow Rate 1.0 mL/min
Column Temp

(Control is critical for selectivity)
Detection UV @ 254 nm (primary) and 280 nm (secondary)
Injection Vol 5 - 10 µL
Gradient Program
Time (min)% Buffer (A)% Methanol (B)Event
0.0 7030Equilibration
2.0 7030Isocratic Hold (Focusing)
15.0 2080Linear Gradient
18.0 2080Wash
18.1 7030Re-equilibration
23.0 7030End
System Suitability Criteria (Pass/Fail)
  • Resolution (

    
    ): 
    
    
    
    between 5-(3-methylphenyl)pyrimidine and 5-(4-methylphenyl)pyrimidine (if available) or nearest impurity.
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Precision: RSD

    
     for retention time (
    
    
    
    ).
Visualizing the Mechanism

The following diagrams illustrate the workflow and the chemical interaction mechanism driving the separation.

Diagram 1: Method Development Workflow

MethodWorkflow Start Start: 5-(3-Methylphenyl)pyrimidine Mixture Screening Screening Phase: C18 vs. Phenyl-Hexyl Start->Screening Decision Isomer Separation Required? Screening->Decision Generic Generic Method: C18 / ACN / Formic (Fails Isomer Res) Decision->Generic No (Rough Purity) Optimized Optimized Method: Phenyl-Hexyl / MeOH / Phos (Pi-Pi Selectivity) Decision->Optimized Yes (Final QC) Generic->Optimized Resolution < 1.5 Validation Validation: Linearity, Accuracy, LoD Optimized->Validation

Caption: Decision tree for selecting the Phenyl-Hexyl stationary phase over standard C18 for biaryl analysis.

Diagram 2: The Pi-Pi Interaction Mechanism

PiPiInteraction StationaryPhase Phenyl-Hexyl Ligand (Electron Rich) Interaction Pi-Pi Stacking Region (Enhanced by Methanol) StationaryPhase->Interaction AnalyteMeta Target: 3-Methyl Isomer (Planar Conformation) AnalyteMeta->Interaction Strong Stacking (Increased Retention) AnalytePara Impurity: 4-Methyl Isomer (Steric Twist) AnalytePara->Interaction Weak Stacking (Elutes Earlier)

Caption: Mechanistic difference in retention: The meta-isomer stacks more effectively than the sterically twisted para-isomer.

Troubleshooting & Optimization Guide
IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction with pyrimidine nitrogens.Ensure Buffer pH is

. Increase buffer concentration to 25-50 mM.
Loss of Resolution Column "dewetting" or loss of

-selectivity.
Ensure organic modifier is Methanol , not ACN. Check column temperature (lower temp often increases

for isomers).
Baseline Drift UV absorbance of buffer/solvent.Use HPLC-grade Methanol. Ensure Phosphate is high purity. Switch to detection at 280 nm if 254 nm is noisy.
References
  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns. Retrieved from [Link]

  • Sielc Technologies. Separation of Pyrimidine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Syntheses. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling for the Preparation of 5-(Furan-3-yl)pyrimidine.[1] (Context for Suzuki coupling of 5-substituted pyrimidines). Retrieved from [Link]

Sources

A Researcher's Guide to Identifying 5-(3-Methylphenyl)pyrimidine using Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise identification of synthesized compounds is a critical step to ensure the integrity and reproducibility of their work. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive analytical technique for the structural elucidation of organic molecules. This guide provides an in-depth comparison of the characteristic IR spectral features of 5-(3-Methylphenyl)pyrimidine, offering a practical framework for its identification and differentiation from potential synthetic precursors and impurities.

The Vibrational Fingerprint of 5-(3-Methylphenyl)pyrimidine

The infrared spectrum of a molecule provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. For 5-(3--Methylphenyl)pyrimidine, the key to its identification lies in the characteristic absorption peaks arising from its pyrimidine ring, the substituted phenyl group, and the C-H bonds of the methyl group.

Due to the unavailability of a publicly accessible experimental spectrum for 5-(3-Methylphenyl)pyrimidine, a predicted spectrum based on computational chemistry serves as a reliable reference. Density Functional Theory (DFT) calculations are a powerful tool for predicting vibrational frequencies with a high degree of accuracy.[1][2]

The following table summarizes the expected characteristic IR absorption peaks for 5-(3-Methylphenyl)pyrimidine.

Wavenumber (cm⁻¹)IntensityVibrational Mode
3100-3000MediumAromatic C-H stretching (pyrimidine and phenyl)
2975-2900MediumAliphatic C-H stretching (methyl group)
1600-1550StrongC=C and C=N stretching (pyrimidine ring)
1500-1400MediumC=C stretching (phenyl ring)
1450-1400MediumAsymmetric C-H bending (methyl group)
1380-1365MediumSymmetric C-H bending (methyl group)
850-750StrongC-H out-of-plane bending (m-substituted phenyl)
750-690StrongC-H out-of-plane bending (pyrimidine ring)

Comparative Spectral Analysis: Differentiating from Precursors and Impurities

A crucial aspect of compound verification is to distinguish the final product from unreacted starting materials or byproducts. A common synthetic route to 5-substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species. For 5-(3-Methylphenyl)pyrimidine, a plausible synthesis could involve precursors such as 3-methylbenzaldehyde and reagents like formamide or N,N-dimethylformamide.[3][4]

Distinguishing from 3-Methylbenzaldehyde

3-Methylbenzaldehyde is a likely precursor for the introduction of the 3-methylphenyl group. Its IR spectrum is dominated by the strong carbonyl (C=O) stretch of the aldehyde.

CompoundKey Differentiating Peaks (cm⁻¹)Vibrational Mode
5-(3-Methylphenyl)pyrimidineNo peak in this region-
3-Methylbenzaldehyde~1700 (strong)Aldehyde C=O stretching
~2820 and ~2720 (medium)Aldehyde C-H stretching

The absence of the strong carbonyl absorption around 1700 cm⁻¹ and the characteristic aldehyde C-H stretching peaks in the spectrum of the final product is a clear indicator of the successful conversion of the starting material.

Distinguishing from Formamide and N,N-Dimethylformamide

Formamide and its derivatives are common reagents used to construct the pyrimidine ring. Their presence as impurities can be identified by their distinct IR signatures.

CompoundKey Differentiating Peaks (cm⁻¹)Vibrational Mode
5-(3-Methylphenyl)pyrimidineNo peaks in these regions-
Formamide~3400-3100 (broad, strong)N-H stretching (primary amide)
~1690 (strong)C=O stretching (Amide I band)[5]
N,N-Dimethylformamide~1670 (strong)C=O stretching (Amide I band)[6][7]

The presence of a broad N-H stretching band and a strong carbonyl peak would suggest contamination with formamide. Similarly, a strong carbonyl absorption around 1670 cm⁻¹ could indicate the presence of N,N-dimethylformamide.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable IR spectrum for solid samples like 5-(3-Methylphenyl)pyrimidine, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly employed.

ATR-FTIR Spectroscopy Workflow

The ATR technique is often preferred for its simplicity and minimal sample preparation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Place a small amount of solid sample on the ATR crystal B Apply pressure to ensure good contact A->B C Collect background spectrum B->C D Collect sample spectrum C->D E Process the spectrum (e.g., baseline correction) D->E F Identify characteristic peaks E->F G Compare with reference spectra F->G

Caption: Workflow for ATR-FTIR analysis.

Step-by-Step Protocol:

  • Crystal Cleaning: Ensure the ATR crystal is meticulously cleaned with a suitable solvent (e.g., isopropanol) and dried completely.

  • Background Scan: Perform a background scan to account for any atmospheric and instrumental interferences.

  • Sample Application: Place a small, representative amount of the 5-(3-Methylphenyl)pyrimidine powder onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

  • Spectrum Acquisition: Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Data Processing: Process the resulting spectrum by performing a baseline correction and identifying the peak positions.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of synthesized compounds like 5-(3-Methylphenyl)pyrimidine. By understanding the characteristic vibrational frequencies of the target molecule and comparing them against those of potential starting materials and impurities, researchers can confidently confirm the identity and purity of their products. This guide provides the foundational knowledge and a practical workflow to effectively utilize IR spectroscopy in the drug discovery and development process.

References

  • Sivaraman, B., et al. (2013). Infrared spectrum of formamide in the solid phase. Request PDF.
  • Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of N,N-Dimethylformamide and N,N-Dimethylthioformamide. Bulletin of the Chemical Society of Japan, 39(5), 871-875.
  • Bhaumik, A., et al. (2017).
  • Gao, H. W., et al. (2009). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. MDPI.
  • Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 15-28.
  • Barone, V., et al. (2012). Calculated vs. experimental IR spectrum of pyrimidine in CS 2 solution.
  • NIST. (n.d.). Formamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (2024). US20240254120A1 - Ep4 inhibitors and synthesis thereof.
  • NIST. (n.d.). Formamide, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Evans, J. C. (1954). Infrared Spectrum and Thermodynamic Functions of Formamide. AIP Publishing.
  • Cmoch, P., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI.
  • Patil, S. A., et al. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.
  • Wiley Science Solutions. (n.d.). Pyrimidine-5-carboxamide, 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-phenyl-N-(4-methylphenyl). Retrieved from [Link]

  • Abdel-Ghaffar, A. R., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. PMC.
  • Khan, I., et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. MDPI.
  • Gao, H. W., et al. (2009). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. PubMed.
  • Hovhannisyan, A. A., et al. (2021). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. MDPI.
  • Wiley Science Solutions. (n.d.). N,N-Dimethylformamide dimethyl acetal - Optional[Near IR] - Spectrum. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Formamide - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum.
  • Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.

Sources

A Comparative Guide to the Structural Confirmation of 5-(3-Methylphenyl)pyrimidine: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor and a prerequisite for understanding its biological activity. In this guide, we delve into the definitive method of single-crystal X-ray crystallography for the structural elucidation of small molecules, using the hypothetical synthesis of 5-(3-Methylphenyl)pyrimidine as our subject of interest.

While a public crystal structure for 5-(3-Methylphenyl)pyrimidine is not available at the time of this writing, we will utilize the crystallographic data of a closely related analogue, 5-Phenyl-2-(4-pyridyl)pyrimidine , as a practical case study. This allows us to explore the nuances of the experimental process and data interpretation, providing a robust framework for understanding the power of this technique.

Furthermore, we will provide an objective comparison with two other powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to offer a comprehensive perspective on the available tools for structural confirmation.

The Gold Standard: Unveiling Molecular Architecture with X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid.[1] It provides a detailed three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and stereochemistry can be determined with exceptional accuracy.

The Crystallographic Workflow: A Step-by-Step Protocol

The journey from a synthesized compound to a fully refined crystal structure involves a meticulous series of steps. The causality behind each experimental choice is critical for success.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (The Art of Patience):

    • Objective: To obtain a single, well-ordered crystal of sufficient size and quality (typically 0.1-0.4 mm in at least two dimensions).[2]

    • Methodology - Slow Evaporation:

      • Dissolve a small amount of the purified 5-(3-Methylphenyl)pyrimidine in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof) to create a near-saturated solution. The choice of solvent is crucial and often determined empirically.

      • Transfer the solution to a small, clean vial.

      • Loosely cap the vial to allow for the slow evaporation of the solvent.

      • Store the vial in a vibration-free environment at a constant temperature.

    • Causality: Slow evaporation allows molecules to self-assemble into a highly ordered crystal lattice, minimizing defects. Rapid crystallization often leads to smaller, less ordered crystals unsuitable for diffraction. Other common techniques include vapor diffusion and slow cooling of a saturated solution.[3]

  • Crystal Mounting and Data Collection:

    • Objective: To mount a suitable crystal and collect diffraction data using an X-ray diffractometer.

    • Methodology:

      • Under a microscope, select a clear, well-formed crystal with sharp edges.

      • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.[4]

      • The mounted crystal is then placed in a stream of cold nitrogen gas (typically 100-173 K) on the diffractometer. This minimizes thermal vibrations and radiation damage.[2]

      • A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[5]

    • Causality: The ordered arrangement of atoms in the crystal diffracts the X-rays in a predictable pattern of spots. The intensity and position of these spots contain the information about the crystal's internal structure.

  • Structure Solution and Refinement:

    • Objective: To process the diffraction data to generate an electron density map and refine the atomic positions to best fit the experimental data.

    • Methodology (using software such as SHELX): [6]

      • Integration and Scaling: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots.[7]

      • Structure Solution: Direct methods or Patterson methods are used to solve the "phase problem" and generate an initial electron density map.[6]

      • Model Building: Atoms are fitted into the electron density map to build an initial molecular model.

      • Refinement: The atomic coordinates and thermal parameters are refined using a least-squares method to improve the agreement between the calculated and observed diffraction data.

    • Causality: The refinement process minimizes the difference between the diffraction pattern predicted from the model and the experimentally measured pattern, resulting in a highly accurate and precise molecular structure.

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purified_Compound Purified 5-(3-Methylphenyl)pyrimidine Crystallization Crystal Growth (e.g., Slow Evaporation) Purified_Compound->Crystallization Dissolution Single_Crystal High-Quality Single Crystal Crystallization->Single_Crystal Self-assembly Mounting Crystal Mounting & Cryo-cooling Single_Crystal->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Raw_Data Diffraction Images Diffraction->Raw_Data Processing Data Processing (Integration & Scaling) Raw_Data->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Final_Structure Final Crystal Structure (CIF File) Refinement->Final_Structure Validation

Case Study: Crystallographic Data for 5-Phenyl-2-(4-pyridyl)pyrimidine

The following table summarizes the key crystallographic data for our analogue, 5-Phenyl-2-(4-pyridyl)pyrimidine. This data provides a wealth of information about the molecule's solid-state structure.

Parameter5-Phenyl-2-(4-pyridyl)pyrimidine
Chemical FormulaC₁₅H₁₁N₃
Formula Weight233.27
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.2813 (5)
b (Å)9.3609 (5)
c (Å)13.9001 (7)
α (°)71.462 (2)
β (°)86.957 (2)
γ (°)75.788 (3)
Volume (ų)1109.54 (10)
Z4
Temperature (K)100 (2)
R-factor (R1)0.044
Data obtained from the Cambridge Crystallographic Data Centre (CCDC), publication available.[8]

Interpretation of Key Parameters:

  • Crystal System and Space Group: These describe the symmetry of the crystal lattice.

  • Unit Cell Dimensions (a, b, c, α, β, γ): These define the size and shape of the repeating unit of the crystal.

  • Z: The number of molecules in the unit cell.

  • R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit.

Alternative and Complementary Techniques for Structural Confirmation

While X-ray crystallography is the definitive method for solid-state structure determination, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools that provide complementary information, especially for confirming the structure in solution and determining the molecular weight.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[10] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Filter the solution into a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the number and types of protons.

    • Acquire a ¹³C NMR spectrum to identify the number and types of carbons.

    • Acquire 2D NMR spectra, such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to identify proton-carbon correlations), to establish the connectivity of the molecule.[11][12]

  • Data Analysis:

    • Analyze the chemical shifts, coupling constants, and cross-peaks in the 1D and 2D spectra to assemble the molecular structure.

For 5-(3-Methylphenyl)pyrimidine, one would expect characteristic signals in the aromatic region of the ¹H NMR spectrum corresponding to the protons on the pyrimidine and phenyl rings. The methyl group would appear as a singlet in the upfield region. The ¹³C NMR spectrum would show distinct signals for each unique carbon atom.[13]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[14] It is primarily used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation:

    • Dissolve a small amount of the sample (microgram to nanogram quantities) in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[15]

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • Perform tandem MS (MS/MS) experiments to induce fragmentation and obtain structural information.

  • Data Analysis:

    • The molecular ion peak ([M]+ or [M+H]+) confirms the molecular weight of the compound.

    • The fragmentation pattern provides clues about the different functional groups and their connectivity.[16][17]

Comparative Analysis: Choosing the Right Tool for the Job

The choice of analytical technique depends on the specific information required, the nature of the sample, and the available resources.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information 3D molecular structure, bond lengths/angles, stereochemistry, packingConnectivity, stereochemistry in solution, dynamic processesMolecular weight, elemental composition, fragmentation patterns
Sample Phase Solid (single crystal)SolutionSolid, liquid, or gas
Sample Amount Milligrams (for crystallization)MilligramsMicrograms to nanograms
Strengths Unambiguous structure determination, absolute configurationProvides information on structure in solution, non-destructiveHigh sensitivity, accurate mass determination
Limitations Requires high-quality single crystals (can be a bottleneck)[18]Can be complex for large molecules, may not provide absolute configurationProvides indirect structural information, isomers can be difficult to distinguish

Decision_Tree Start Structural Confirmation of 5-(3-Methylphenyl)pyrimidine Need_MW Need Molecular Weight? Start->Need_MW Need_Connectivity Need Connectivity in Solution? Need_MW->Need_Connectivity No MS Mass Spectrometry (MS) Need_MW->MS Yes Need_3D_Structure Need Absolute 3D Structure? Need_Connectivity->Need_3D_Structure No NMR NMR Spectroscopy (1D & 2D) Need_Connectivity->NMR Yes Xray X-ray Crystallography Need_3D_Structure->Xray Yes Combine Combine Techniques for Full Characterization Need_3D_Structure->Combine No MS->Need_Connectivity NMR->Need_3D_Structure Xray->Combine

Conclusion

For the definitive structural confirmation of a novel compound like 5-(3-Methylphenyl)pyrimidine, single-crystal X-ray crystallography is the unparalleled gold standard. It provides an unambiguous three-dimensional model of the molecule, which is invaluable for drug design and understanding structure-activity relationships. However, a comprehensive structural characterization relies on the synergistic use of multiple techniques. NMR spectroscopy provides essential information about the molecule's structure and behavior in solution, while mass spectrometry offers highly sensitive and accurate molecular weight determination. By integrating the data from these powerful analytical tools, researchers can be confident in the structural integrity of their synthesized molecules, paving the way for further investigation and application.

References

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Single Crystal X-Ray Diffraction Data Collection. (2019, May 6). [Video]. YouTube. Retrieved from [Link]

  • Warren, M. R., & Coles, S. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2057-2083.
  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving.
  • Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Science Education Resource Center. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 7(85), 54035-54047.
  • Smith, A. B., & Wulff, W. D. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
  • European Space Agency. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Holton, S. J. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 4-8.
  • Smith, A. B., & Wulff, W. D. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. PubMed. Retrieved from [Link]

  • Toda, M., et al. (2008). 5-Phenyl-2-(4-pyrid-yl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o584.
  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.
  • Zimmerman, J. L., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization.
  • The Royal Society of Chemistry. (n.d.).
  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • Sheldrick, G. M. (1997). The SHELX-97 Manual.
  • Böcker, S., & Dührkop, K. (2016). Identification of Small Molecules using Mass Spectrometry. Friedrich-Schiller-Universität Jena.
  • Elyashberg, M., et al. (2012). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Magnetic Resonance in Chemistry, 50(10), 687-692.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2215-2226.
  • Herczeg, M., & Zsuga, M. (2019).
  • Toda, M. (2008). 5-Phenyl-2-(4-pyridyl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 64(3), o584.
  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Warren, M. R., & Coles, S. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2057-2083.
  • Why is crystallography still used in some cases for small molecule structure determination? (2017, September 12). Chemistry Stack Exchange. Retrieved from [Link]

  • Crystalliz
  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60.
  • Wujec, M., et al. (2020).
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • HKL Research. (n.d.). Small Molecule Structure Solution and Refinement.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • El-Sayed, W. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4936.
  • Nuclear Magnetic ResonanceVolume 51. (2025). NMR spectroscopy of small molecules in solution. Royal Society of Chemistry.
  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.
  • Smith, A. B., & Wulff, W. D. (2014). A guide to small-molecule structure assignment through computation of (H-1 and C-13) NMR chemical shifts.
  • Evans, J. N. (1995). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Opinion in Structural Biology, 5(5), 625-630.
  • El-Metwaly, A. M., et al. (2024). Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation. Journal of the Chinese Chemical Society, 71(12), e202400321.
  • Schlotterbeck, G., et al. (2006). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. CHIMIA International Journal for Chemistry, 60(5), 289-292.
  • Fragmentation mechanisms in electron impact mass spectrometry. (n.d.).
  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.).
  • Introduction to Ionization and Fragmentation in Mass Spectrometry. (2013, July 14). [Video]. YouTube. Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). [Video]. YouTube. Retrieved from [Link]

  • Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. (n.d.).
  • Pyrimidine(289-95-2) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Sheldrick, G. M. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.